molecular formula C14H19N3O3 B1386384 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde CAS No. 1157005-30-5

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Numéro de catalogue: B1386384
Numéro CAS: 1157005-30-5
Poids moléculaire: 277.32 g/mol
Clé InChI: CATQAWLHXUBATG-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)14-4-3-13(17(19)20)9-11(14)10-18/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATQAWLHXUBATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical and physical properties of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a complex organic molecule that holds significant potential as a building block in medicinal chemistry and drug discovery. Its structure, incorporating a substituted piperidine ring attached to a nitro-functionalized benzaldehyde, presents a unique combination of functionalities that can be exploited for the synthesis of novel therapeutic agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] The 4-(dimethylamino) substitution on the piperidine ring introduces a basic nitrogen center, which can be crucial for target engagement and modulating solubility. Furthermore, the nitrobenzaldehyde portion of the molecule offers a reactive aldehyde handle for further chemical modifications and the nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be a key pharmacophore in certain drug classes, including antibacterial and anticancer agents.[2][3][4][5]

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of the potential applications of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde in drug development.

Chemical and Physical Properties

Detailed experimental data for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is not extensively reported in publicly available literature. However, based on the analysis of its structural components and data from analogous compounds, we can predict its key physicochemical properties.

PropertyPredicted Value/Information
CAS Number 1157005-30-5
Molecular Formula C₁₄H₁₉N₃O₃
Molecular Weight 277.32 g/mol
Appearance Likely a yellow to orange crystalline solid, characteristic of many nitroaromatic compounds.[6][7]
Melting Point Expected to be a solid with a distinct melting point. For comparison, the related compound 5-nitro-2-(piperidin-1-yl)benzaldehyde has a melting point of 75-77 °C.[6]
Solubility Expected to have limited solubility in water but should be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. The dimethylamino group may slightly increase aqueous solubility at acidic pH.
pKa The dimethylamino group on the piperidine ring is expected to have a pKa in the range of 8-10, making it basic.

Synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

The most plausible synthetic route to 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is via a nucleophilic aromatic substitution (SNAAr) reaction. This well-established reaction class is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group.[8]

Reaction Scheme:

G reactant1 2-Chloro-5-nitrobenzaldehyde reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant1->reagents reactant2 4-(Dimethylamino)piperidine reactant2->reagents product 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde reagents->product

Caption: Proposed synthesis of the target compound.

Experimental Protocol:

This protocol is adapted from the synthesis of a similar compound, 5-nitro-2-(piperidin-1-yl)benzaldehyde.

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • 4-(Dimethylamino)piperidine

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To this solution, add 4-(dimethylamino)piperidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with water (2 x volumes) and then with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde.

Causality Behind Experimental Choices:
  • Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SNAAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).[8]

  • Base: An inorganic base like potassium carbonate is used to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. A non-nucleophilic base is essential to avoid competing reactions with the electrophilic starting material.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted):
  • Aldehyde Proton: A singlet between δ 9.8 and 10.2 ppm.

  • Aromatic Protons: Three protons on the nitro-substituted benzene ring, likely appearing as a doublet, a doublet of doublets, and a singlet in the region of δ 7.5-8.5 ppm. The electron-withdrawing nitro group will deshield these protons.

  • Piperidine Protons: A complex series of multiplets for the piperidine ring protons between δ 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen attached to the aromatic ring will be shifted downfield.

  • Dimethylamino Protons: A singlet for the six protons of the two methyl groups on the 4-position nitrogen of the piperidine ring, likely appearing around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):
  • Aldehyde Carbonyl: A signal in the range of δ 185-195 ppm.

  • Aromatic Carbons: Six signals for the carbons of the benzene ring, with the carbon bearing the nitro group being significantly downfield. The carbon attached to the piperidine nitrogen will also be downfield.

  • Piperidine Carbons: Signals for the five distinct carbons of the piperidine ring, typically in the range of δ 20-60 ppm.

  • Dimethylamino Carbons: A signal for the two equivalent methyl carbons around δ 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted):
  • C=O Stretch (Aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-N Stretch: Absorptions in the fingerprint region corresponding to the C-N bonds of the piperidine and dimethylamino groups.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (Predicted):
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 277.32).

  • Fragmentation: Expect fragmentation patterns corresponding to the loss of the aldehyde group, the nitro group, and fragmentation of the piperidine ring.

Reactivity and Potential Applications in Drug Discovery

The unique structural features of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde make it a versatile scaffold for the synthesis of a diverse range of potential drug candidates.

Reactivity:
  • Aldehyde Functionalization: The aldehyde group is a versatile handle for a variety of chemical transformations, including reductive amination to form secondary amines, Wittig reactions to form alkenes, and condensation reactions to form Schiff bases and other heterocyclic systems.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation opens up possibilities for creating a new set of derivatives with different electronic and pharmacological properties. The resulting 2-amino-5-(4-(dimethylamino)piperidin-1-yl)benzaldehyde would be a valuable intermediate for the synthesis of quinazolines and other fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution: While the piperidine group is already installed via this mechanism, further substitution on the aromatic ring is unlikely under standard conditions due to the presence of the electron-donating amino group.

Potential Therapeutic Applications:

The structural motifs present in this molecule are found in a variety of biologically active compounds.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas Scaffold 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzaldehyde Oncology Oncology (Kinase Inhibitors) Scaffold->Oncology Piperidine as scaffold CNS CNS Disorders (Receptor Modulators) Scaffold->CNS Aminopiperidine for CNS penetration Infectious_Diseases Infectious Diseases (Antibacterial/Antiprotozoal) Scaffold->Infectious_Diseases Nitroaromatic activity

Caption: Potential applications of the core scaffold.

  • Oncology: The piperidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The 4-aminopiperidine moiety, in particular, has been explored for its role in enhancing the potency and selectivity of various inhibitors.[9]

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the piperidine ring can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting CNS disorders. 4-aminopiperidine derivatives have been investigated as cognition-enhancing agents.[9]

  • Infectious Diseases: Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can undergo bioreduction in anaerobic bacteria and protozoa to form radical species that are toxic to the microorganisms.[2][3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde. Although specific toxicity data is not available, based on related compounds, it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][10][11][12][13]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10][11][13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][10][13]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a functionalized piperidine ring and a reactive nitrobenzaldehyde core provides a versatile platform for the synthesis of diverse and complex molecules. While detailed experimental data on its properties are currently limited, this guide provides a solid foundation for researchers to begin exploring its synthetic utility and potential applications in the development of novel therapeutics. Further investigation into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features, underpinned by fundamental principles of NMR spectroscopy and supported by data from related structural analogs.

Introduction to Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a multi-functionalized molecule such as 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde, NMR is indispensable for confirming its synthesis and structural integrity.

The subject molecule integrates several key functional groups that influence its electronic and, consequently, its spectral properties: a nitro-substituted benzaldehyde ring and a dimethylamino-substituted piperidine ring. The electron-withdrawing nature of the nitro and aldehyde groups significantly deshields the aromatic protons and carbons, leading to downfield chemical shifts. Conversely, the electron-donating piperidine and dimethylamino groups induce upfield shifts for adjacent nuclei. The interplay of these electronic effects results in a unique NMR fingerprint for the molecule.

Molecular Structure and Numbering

For clarity in spectral assignment, the following systematic numbering is used for the atoms in 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde.

Caption: Molecular structure and atom numbering for spectral assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde in CDCl₃ is detailed below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H7 (Aldehyde)~10.2s-1H
H6~8.2dJ = 2.51H
H4~8.0ddJ = 9.0, 2.51H
H3~7.1dJ = 9.01H
H2'/H6' (Piperidine, axial & equatorial)~3.4m-4H
H4' (Piperidine, axial)~2.8m-1H
N(CH₃)₂~2.3s-6H
H3'/H5' (Piperidine, equatorial)~2.1m-2H
H3'/H5' (Piperidine, axial)~1.8m-2H
Rationale for ¹H NMR Assignments:
  • Aldehyde Proton (H7): The aldehyde proton is the most deshielded proton in the molecule, appearing as a singlet around 10.2 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect.

  • Aromatic Protons (H3, H4, H6): The protons on the benzaldehyde ring are deshielded by the electron-withdrawing nitro and aldehyde groups.[1][2]

    • H6: This proton is ortho to the aldehyde group and meta to the nitro group, and is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H4.

    • H4: This proton is meta to the aldehyde and ortho to the nitro group, experiencing strong deshielding. It appears as a doublet of doublets due to coupling with H3 and H6.

    • H3: This proton is ortho to the piperidine substituent and meta to the aldehyde group. It will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H4.

  • Piperidine Protons (H2'/H6', H3'/H5', H4'):

    • H2'/H6': These protons are adjacent to the nitrogen atom attached to the aromatic ring and are thus deshielded, appearing as a multiplet around 3.4 ppm.

    • H4': The proton at the 4-position of the piperidine ring is adjacent to the dimethylamino group and will be shifted downfield to around 2.8 ppm.

    • H3'/H5': The remaining piperidine protons will appear as overlapping multiplets in the upfield region of the spectrum.

  • Dimethylamino Protons (N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen appear as a sharp singlet around 2.3 ppm, a characteristic chemical shift for such groups.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ is summarized below, with chemical shifts referenced to the solvent peak.

Carbon Assignment Predicted Chemical Shift (ppm)
C7 (Aldehyde C=O)~190
C2 (C-N Piperidine)~155
C5 (C-NO₂)~148
C1 (C-CHO)~135
C4~128
C6~125
C3~115
C4' (Piperidine)~60
C2'/C6' (Piperidine)~53
N(CH₃)₂~40
C3'/C5' (Piperidine)~30
Rationale for ¹³C NMR Assignments:
  • Carbonyl Carbon (C7): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, around 190 ppm.[3]

  • Aromatic Carbons (C1-C6):

    • C2 and C5: The carbons directly attached to the electron-withdrawing piperidine nitrogen and nitro group, respectively, will be the most deshielded of the aromatic carbons.[4][5]

    • C1, C4, C6, C3: The remaining aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon bearing the aldehyde group (C1) and the carbons ortho and para to the nitro and amino substituents will have their resonances influenced by both inductive and resonance effects.[6]

  • Piperidine Carbons (C2'/C6', C3'/C5', C4'):

    • C4': The carbon bearing the dimethylamino group will be the most deshielded of the piperidine ring carbons.

    • C2'/C6': The carbons adjacent to the nitrogen attached to the aromatic ring will also be deshielded.

    • C3'/C5': These carbons will be the most shielded of the piperidine ring carbons.

  • Dimethylamino Carbons (N(CH₃)₂): The carbons of the methyl groups will appear as a single peak around 40 ppm.

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Spectral Width: 0-220 ppm.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.7 mL CDCl3 + TMS) B ¹H NMR Acquisition (400 MHz, 16-64 scans) A->B C ¹³C NMR Acquisition (100 MHz, >1024 scans) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shift, Integration, Coupling Analysis) D->E F Structural Confirmation E->F

Caption: Experimental workflow for NMR analysis.

Conclusion

The detailed analysis and prediction of the ¹H and ¹³C NMR spectra of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde provide a robust framework for the structural verification of this compound. The distinct chemical shifts and coupling patterns arising from the unique combination of electron-donating and electron-withdrawing substituents offer a clear spectroscopic fingerprint. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel small molecules, ensuring the integrity and purity of their compounds.

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Thermodynamic Solubility Profiling of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the physicochemical characterization of highly functionalized pharmaceutical intermediates is a critical bottleneck. 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a complex, multi-functional molecule characterized by a strong push-pull electronic system and significant steric bulk. Understanding its solubility profile in organic solvents is not merely a formulation exercise; it is a fundamental requirement for optimizing synthetic routes, designing purification crystallizations, and ensuring analytical recovery.

This whitepaper provides an in-depth technical framework for predicting, measuring, and validating the thermodynamic solubility of this compound across various organic solvent classes. By synthesizing structural causality with self-validating empirical protocols, this guide serves as an authoritative resource for application scientists and process chemists.

Structural Causality & Solvation Thermodynamics

To predict the solubility of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde, we must first deconstruct its molecular architecture. The compound's dissolution is governed by the thermodynamic cost of disrupting its crystal lattice versus the enthalpy gained through solvent-solute interactions.

  • The Nitro (-NO₂) and Aldehyde (-CHO) Moieties : Located at positions 5 and 1 respectively, these are highly polar, electron-withdrawing groups. They act as strong hydrogen-bond acceptors and create a significant molecular dipole. Solvents with high dielectric constants and strong dipole moments will preferentially solvate these regions.

  • The Piperidine Core : The 4-(dimethylamino)piperidin-1-yl substituent introduces substantial hydrophobic bulk. This steric volume creates a high cavity-formation energy penalty in highly cohesive solvents (like water), driving the molecule's lipophilicity.

  • The Tertiary Amines : Both the piperidine nitrogen and the dimethylamino nitrogen are basic, tertiary amines. Lacking N-H bonds, the molecule has no hydrogen-bond donors , but possesses multiple hydrogen-bond acceptors .

The Hansen Solubility Parameters (HSP) Framework

To systematically predict solvent compatibility, we apply the Hansen Solubility Parameters (HSP) model, which partitions the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ) 1. For dissolution to occur, the HSP coordinates of the solvent must fall within the "miscibility sphere" of the active pharmaceutical ingredient (API).

HSP cluster_HSP Hansen Solubility Parameters (HSP) API 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzaldehyde D Dispersion (δD) Hydrophobic Piperidine Core API->D P Polarity (δP) Nitro & Aldehyde Dipoles API->P H H-Bonding (δH) Tertiary Amine Acceptors API->H Solvent Target Organic Solvent (Miscibility Sphere) D->Solvent P->Solvent H->Solvent

Caption: Hansen Solubility Parameter (HSP) interactions governing solvent miscibility.

Because the API lacks H-bond donors, solvents that can donate hydrogen bonds (protic solvents) or possess strong dipole-dipole alignment capabilities (polar aprotic solvents) will yield the highest solubility.

Quantitative Solubility Profile

Based on the structural thermodynamic principles outlined above, the following table summarizes the predicted equilibrium solubility profile of the free-base compound across standard organic solvent classes at 25°C.

Solvent CategorySolventDielectric Constant (ε)Predicted Solubility (mg/mL)Primary Solvation Mechanism
Non-Polar n-Heptane1.92< 1.0Poor interaction; unable to overcome lattice energy.
Non-Polar Toluene2.385.0 - 15.0 π−π stacking with the nitroaromatic ring.
Polar Aprotic Dichloromethane (DCM)8.93> 50.0Excellent dispersion matching; strong dipole alignment.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0Superior solvation of polar nitro/aldehyde groups.
Polar Protic Methanol32.715.0 - 30.0H-bond donation to tertiary amines and nitro oxygens.
Polar Protic Isopropanol (IPA)18.35.0 - 15.0Moderate H-bonding; hindered by solvent steric bulk.

Note: Dichloromethane (DCM) represents an optimal crystallization solvent due to its high solubility capacity and ease of removal (low boiling point), while DMSO is ideal for analytical stock solutions.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are invaluable for solvent screening, empirical validation is mandatory for regulatory submissions and process scale-up. The Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility 2.

However, standard protocols often fail to account for phase transformations or membrane adsorption. The following methodology is engineered as a self-validating system , ensuring absolute data integrity.

Step-by-Step Methodology

Step 1: Preparation of the Saturated Suspension

  • Accurately weigh an excess amount of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde (e.g., 50 mg) into a 5 mL amber glass vial. Amber glass is required to prevent potential photo-oxidation of the aldehyde.

  • Dispense exactly 1.0 mL of the target organic solvent into the vial.

  • Add a PTFE-coated magnetic stir bar and seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

Step 2: Thermal Equilibration (The 24/48 Hour Rule)

  • Place the vial in a thermoshaker incubator set precisely to 25.0°C ± 0.1°C.

  • Agitate the suspension at 400 RPM for 24 hours.

  • Self-Validation Check 1 (Equilibrium Verification): Extract a 50 µL aliquot at 24 hours. Continue shaking the main vial for an additional 24 hours (48 hours total) and extract a second aliquot. If the concentration difference between the 24h and 48h samples exceeds 5%, thermodynamic equilibrium has not been reached, and agitation must continue.

Step 3: Phase Separation & Adsorption Control

  • Transfer the aliquots to microcentrifuge tubes and centrifuge at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Carefully aspirate the supernatant.

  • Self-Validation Check 2 (Filter Adsorption): Pass half of the supernatant through a 0.45 µm PTFE syringe filter 3. Analyze both the filtered and unfiltered (centrifuged only) samples via HPLC. If the filtered sample shows a lower concentration, the API is adsorbing to the membrane, and only centrifugation should be used for phase separation.

Step 4: HPLC-UV Quantification

  • Dilute the supernatant with the mobile phase to fall within the linear range of your pre-established HPLC-UV calibration curve ( R2>0.999 ).

  • Analyze the sample at the compound's λmax​ (typically around 254 nm or 320 nm due to the nitroaromatic chromophore).

Step 5: Solid-State Verification (Critical)

  • Recover the residual wet cake from the original vial.

  • Dry the solid gently under vacuum and analyze via X-ray Powder Diffraction (XRPD).

  • Self-Validation Check 3: Compare the diffractogram to the starting material. If the pattern has changed, a solvate or a new polymorph has formed. The measured solubility is therefore the solubility of the new solid form, not the original API.

Workflow Step1 1. Solid API Addition (Excess Compound) Step2 2. Solvent Dispensing (Organic Media) Step1->Step2 Step3 3. Thermal Equilibration (25°C, 24-48h Shaking) Step2->Step3 Step4 4. Phase Separation (Centrifugation + PTFE Filtration) Step3->Step4 Step5 5. HPLC-UV Quantification (Calibration & QC) Step4->Step5 Step6 6. Solid-State Verification (XRPD for Solvates) Step4->Step6 Residual Solid

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Conclusion

The solubility profile of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is dictated by the delicate balance between its hydrophobic piperidine core and its highly polar nitro/aldehyde substituents. By leveraging polar aprotic solvents (like DCM and DMSO) that align with the molecule's strong dipole without requiring hydrogen bond donation, scientists can achieve optimal dissolution. Furthermore, by implementing the self-validating shake-flask protocol detailed above, researchers can guarantee that their solubility data is thermodynamically accurate, free from adsorption artifacts, and crystallographically verified.

References

  • Using COSMO-RS to Predict Hansen Solubility Parameters ACS Publications[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan National Institutes of Health (NIH) / PMC[Link]

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crystallographic structure and XRD of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic and X-Ray Diffraction Analysis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the crystallographic and X-ray diffraction (XRD) analysis of the novel organic compound, 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde. While a definitive crystal structure for this specific molecule is not yet publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2], this document outlines the essential experimental protocols and theoretical considerations for its determination and characterization. The methodologies described herein are grounded in established practices for small organic molecules and are supported by insights from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the solid-state characterization of new chemical entities.

Introduction: The Significance of Solid-State Characterization

The compound 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde incorporates several structural motifs of interest in medicinal chemistry, including a piperidine ring, a dimethylamino group, and a nitrobenzaldehyde moiety. The piperidine scaffold is a common feature in many bioactive molecules, contributing to their pharmacological properties.[3][4][5] The solid-state properties of such compounds, including their crystal structure and polymorphism, are of paramount importance in drug development. These properties influence critical parameters such as solubility, stability, bioavailability, and manufacturability.

X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. This guide will detail the two primary XRD methods: single-crystal X-ray diffraction (SC-XRD) for determining the absolute molecular structure, and powder X-ray diffraction (PXRD) for phase identification and purity assessment.

Synthesis and Crystallization: The Foundation of Quality Data

The initial and most critical step in the crystallographic analysis is the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable starting material, such as 2-fluoro-5-nitrobenzaldehyde, with 4-(dimethylamino)piperidine. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) and the final product purified by column chromatography. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential to confirm the chemical identity and purity of the synthesized compound.[6][7]

Single Crystal Growth: A Matter of Patience and Precision

The growth of single crystals suitable for SC-XRD is often the most challenging aspect of the analysis. The following techniques are recommended for a molecule like 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and often determined empirically through screening various solvents and solvent mixtures.

Single-Crystal X-Ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD analysis provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for SC-XRD
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined to achieve the best possible fit to the experimental data.

The workflow for SC-XRD is illustrated in the following diagram:

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure

A streamlined workflow for single-crystal X-ray diffraction analysis.
Interpreting the Crystallographic Data

The final output of an SC-XRD experiment is a set of crystallographic data, which would be presented in a table similar to the one below. The values are hypothetical but representative of a small organic molecule.

Parameter Hypothetical Value for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde
Chemical FormulaC₁₄H₁₉N₃O₃
Formula Weight277.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
α (°)90
β (°)105.21(2)
γ (°)90
Volume (ų)1490.1(9)
Z4
Calculated Density (g/cm³)1.234
R-factor (%)4.5

The space group and unit cell parameters define the symmetry and dimensions of the repeating unit in the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit.

Powder X-Ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis

PXRD is a non-destructive technique used to analyze the bulk crystalline material. It is invaluable for phase identification, polymorphism screening, and quality control.

Experimental Protocol for PXRD
  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase.

The PXRD analysis workflow is depicted below:

pxrd_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_an Data Analysis grinding Grinding of Bulk Material packing Sample Holder Packing grinding->packing diffractometer Data Collection in Diffractometer packing->diffractometer phase_id Phase Identification diffractometer->phase_id purity_assessment Purity Assessment phase_id->purity_assessment polymorph_screen Polymorph Screening phase_id->polymorph_screen

A typical workflow for powder X-ray diffraction analysis.
Applications of PXRD in Drug Development
  • Phase Identification: The experimental PXRD pattern can be compared to patterns calculated from single-crystal data or to a database of known phases to confirm the identity of the bulk material.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and characterizing polymorphs, which can have different physical properties.

  • Purity Assessment: The presence of crystalline impurities will be evident as additional peaks in the PXRD pattern.

Conclusion and Future Directions

The comprehensive crystallographic and XRD analysis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a crucial step in its development as a potential pharmaceutical agent. This guide has provided a detailed roadmap for achieving this, from synthesis and crystal growth to advanced structural analysis. The determination of the crystal structure will provide invaluable insights into its solid-state properties and guide further development efforts. It is anticipated that future work will lead to the public deposition of the crystal structure of this compound, which will be a valuable addition to the scientific literature.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Retrieved from [Link]

  • 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine. PubChem. Retrieved from [Link]

  • 2-(dimethylamino)-5-nitrobenzaldehyde (C9H10N2O3). PubChemLite. Retrieved from [Link]

  • The structure of 4-(Dimethylamino)benzaldehyde (DABD) used in this study. ResearchGate. Retrieved from [Link]

  • 2-[4-[(dimethylamino)methyl]phenyl]-N-(2-piperazin-1-ylphenyl)-1,3-thiazole-4-carboxamide. PubChem. Retrieved from [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Retrieved from [Link]

  • A Combined Theoretical Investigation and X-Ray Study of 2-(4-Dimethylamino)benzylideneamino)-3-aminomaleonitrile. ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1- carbothioamide. ResearchGate. Retrieved from [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Retrieved from [Link]

  • CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository. Retrieved from [Link]

  • Green synthesis, characterization and some physicochemical studies on cocrystal; 2-(4-(Dimethylamino) benzylideneamino) benzoic acid and p-nitroaniline system. ResearchGate. Retrieved from [Link]

  • WO2023146989A1 - Compounds and methods of use. Google Patents.
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Retrieved from [Link]

  • 5-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3-nitrobenzene-1,2-diol. PubChem. Retrieved from [Link]

  • Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Science. Retrieved from [Link]

  • Piperundecalidine. PubChem. Retrieved from [Link]

  • 6-Nitro-2-(4-piperidinyl)-1H-benzimidazole. CAS Common Chemistry. Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved from [Link]

  • Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. ResearchSquare. Retrieved from [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. Retrieved from [Link]

  • US20210155625A1 - 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4, 3-b]INDOLE INHIBITORS OF cGAS FOR TREATING AUTOINFLAMMATORY DISEASES. Google Patents.

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In-Depth Technical Guide: UV-Vis Absorption Spectroscopy of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and materials science increasingly rely on highly conjugated organic intermediates, understanding the photophysical properties of complex chromophores is paramount. 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a highly specialized, synthetically valuable intermediate. Structurally, it is a classic donor-π-acceptor (D-π-A) push-pull chromophore .

This whitepaper provides a comprehensive, expert-level analysis of its UV-Vis absorption characteristics. By dissecting the causality behind its Intramolecular Charge Transfer (ICT) mechanisms and outlining a self-validating experimental protocol, this guide empowers researchers to accurately characterize this molecule and leverage its solvatochromic properties for downstream applications, such as the synthesis of bioactive quinolines or fluorescent probes[1][2].

Structural Analysis & Photophysical Principles

To interpret the UV-Vis spectrum of this compound, one must first analyze its electronic architecture. The molecule is built on a benzaldehyde scaffold, but its photophysics are entirely dictated by the substituents at the 2- and 5-positions:

  • The Electron Donor (D): The 4-(dimethylamino)piperidin-1-yl group at the C2 position. The piperidine nitrogen atom possesses a lone pair of electrons that strongly donates into the aromatic π -system.

  • The Electron Acceptors (A): The nitro ( −NO2​ ) group at the C5 position is a powerful electron-withdrawing group. Additionally, the formyl ( −CHO ) group at the C1 position acts as a secondary acceptor[3].

  • The π -Bridge: The benzene ring facilitates electronic communication between the donor and acceptors.

Causality of the Intramolecular Charge Transfer (ICT)

Crucially, the donor amine at C2 and the acceptor nitro group at C5 are situated para to one another. This para-relationship allows for maximum orbital overlap and extended conjugation. Upon the absorption of a photon, electron density is rapidly transferred from the highest occupied molecular orbital (HOMO), localized near the piperidine nitrogen, to the lowest unoccupied molecular orbital (LUMO), localized on the nitro/formyl groups[4].

This transition creates an Intramolecular Charge Transfer (ICT) band . Because the HOMO-LUMO gap in such push-pull systems is significantly narrowed compared to unsubstituted nitrobenzene, the primary absorption band is strongly red-shifted (bathochromic shift) into the visible region, typically rendering the compound a deep yellow or orange color[5][6].

UV-Vis Absorption Characteristics & Solvatochromism

The UV-Vis spectrum of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is characterized by two distinct regions of absorption:

  • High-Energy Band (UV Region, ~250–310 nm): These peaks correspond to localized π→π∗ transitions within the aromatic ring and n→π∗ transitions of the carbonyl and nitro oxygen atoms[3].

  • Low-Energy Band (Visible Region, ~380–460 nm): This is the high-intensity ICT band. Its exact position is highly dependent on the solvent environment.

The Solvatochromic Effect

Push-pull chromophores exhibit a massive change in their dipole moment ( Δμ ) upon excitation. The excited state ( S1​ ) is significantly more polar than the ground state ( S0​ ). Consequently, polar solvents (e.g., DMSO, DMF) stabilize the highly polar excited state to a greater degree than the ground state. This reduces the energy gap required for the transition, resulting in positive solvatochromism —a pronounced red-shift of the λmax​ as solvent polarity increases[2][5].

Table 1: Predicted UV-Vis Absorption Data Across Solvent Polarities

Note: Values are empirically modeled based on structurally analogous para-amino-nitrobenzene push-pull systems.

SolventDielectric Constant ( ε )Expected ICT λmax​ (nm)Expected Color in SolutionMolar Absorptivity ( ϵ )
Hexane (Non-polar)1.89~ 385 - 395Pale Yellow~ 1.8×104 M−1cm−1
Dichloromethane (DCM)8.93~ 410 - 420Yellow~ 2.1×104 M−1cm−1
Methanol (Protic Polar)32.7~ 430 - 440Yellow-Orange~ 2.3×104 M−1cm−1
DMSO (Aprotic Polar)46.7~ 450 - 460Deep Orange~ 2.5×104 M−1cm−1

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data, the acquisition of the UV-Vis spectrum must be treated as a self-validating system. Highly polar push-pull molecules are prone to self-aggregation (e.g., dipole-dipole stacking) at high concentrations, which can artificially broaden or shift absorption bands[6]. The following protocol mitigates these artifacts.

Step 1: Precision Sample Preparation
  • Solvent Purity: Utilize only HPLC- or Spectroscopic-grade solvents to prevent UV cut-off interference.

  • Stock Solution: Accurately weigh ~2.5 mg of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde. Dissolve in 10.0 mL of the chosen solvent to create a ~ 10−3 M stock solution. Sonicate for 60 seconds to ensure complete dissolution.

  • Working Solution: Dilute the stock solution 1:100 to achieve a working concentration of ~ 10−5 M. This ensures the maximum absorbance ( A ) remains within the linear dynamic range of the detector (0.1 < A < 1.0).

Step 2: Instrument Calibration & Baseline Correction
  • Cuvette Matching: Use a pair of matched quartz cuvettes with a 10 mm path length. Quartz is mandatory to ensure transparency down to 200 nm.

  • Dual-Beam Baseline: Fill both the reference and sample cuvettes with the pure, matched solvent. Run a baseline scan from 800 nm down to 200 nm. Causality: This mathematically subtracts solvent absorption and cuvette scattering from the final data.

Step 3: Spectral Acquisition
  • Empty the sample cuvette, rinse it twice with the working solution, and fill it to the fill line (typically 2.5 mL).

  • Scan the sample from 800 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Record the λmax​ and the absorbance value at the peak.

Step 4: System Validation (The Beer-Lambert Check)

To prove the absence of aggregation[6], perform a serial dilution ( 10−5 M, 5×10−6 M, 2.5×10−6 M). Plot Absorbance vs. Concentration.

  • Validation Criterion: The plot must yield a perfectly linear regression ( R2>0.999 ). If the plot deviates from linearity, or if the λmax​ shifts at higher concentrations, intermolecular aggregation is occurring, and the sample must be further diluted.

Mechanistic & Workflow Visualization

The following diagram illustrates the parallel relationship between the fundamental photophysics of the push-pull chromophore and the rigorous experimental steps required to capture these phenomena accurately.

G cluster_0 Photophysical Mechanism (Push-Pull ICT) cluster_1 Self-Validating UV-Vis Protocol S0 Ground State (S0) Low Dipole Moment Photon Photon Absorption (hv) S0->Photon S1 Excited State (S1) High Dipole Moment (ICT) Photon->S1 Solvent Solvent Relaxation (Solvatochromism) S1->Solvent Scan Spectral Acquisition (200-800 nm) Solvent->Scan Dictates λ_max Prep Sample Prep (10^-5 M in Spec Solvents) Baseline Baseline Correction (Matched Quartz Cuvettes) Prep->Baseline Baseline->Scan Validate Beer-Lambert Validation (Dilution Series) Scan->Validate

Caption: Parallel mapping of the ICT photophysical mechanism and the self-validating UV-Vis workflow.

References

  • Benchchem.2-Methylquinolin-7-amine | 64334-96-9 - Benchchem.
  • ACS Publications.Solvatochromism and Reversible Solvent Exchange Phenomena in Solvatomorphic Organic Chromophore Crystals.
  • RSC Publishing.Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments.
  • IJCEA.Synthesis and Visible-Light Photochromism of a Donor-Acceptor Type of Dimethyl 2,3-bis(arylethynyl)fumarate.
  • ACS Publications.Role of Ultrafast Internal Conversion and Intersystem Crossing in the Nonadiabatic Relaxation Dynamics of ortho-Nitrobenzaldehyde.
  • RSC Publishing.Asymmetric synthesis of chaetogline A: expedient preparation of the indolizino[8,7-b]indole template and optical properties.

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Thermodynamic Stability and Degradation Kinetics of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde: A Push-Pull System Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and handling of complex active pharmaceutical ingredients (APIs) and advanced building blocks require a predictive understanding of their thermodynamic stability. 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde (CAS: 1707357-96-7) represents a highly functionalized aromatic system characterized by competing electronic and steric forces. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic profile of this molecule. By moving beyond empirical observation into the causality of its molecular architecture—specifically its "push-pull" chromophore system—we can accurately predict its oxidative, thermal, and photochemical degradation pathways and design self-validating protocols for its evaluation.

Molecular Architecture: The Push-Pull Thermodynamic Paradigm

The thermodynamic ground state of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is dictated by the interplay of three functional groups on the benzene core:

  • The Electron-Donating Group (EDG): The 4-(dimethylamino)piperidin-1-yl moiety at the C2 (ortho) position.

  • The Electron-Withdrawing Group (EWG): The nitro (-NO 2​ ) moiety at the C5 position.

  • The Reactive Center: The formyl (-CHO) group at the C1 position.

Resonance Stabilization and the HOMO-LUMO Gap

The spatial relationship between the C2 amine and the C5 nitro group is para. This creates a classic push-pull conjugated system . The lone pair of electrons on the piperidine nitrogen delocalizes into the aromatic π -system, pushing electron density directly toward the highly electronegative oxygen atoms of the C5 nitro group.

This intramolecular charge transfer significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap[1]. While this resonance stabilizes the molecule's overall thermodynamic ground state and gives the C2-N bond partial double-bond character, it simultaneously increases the polarizability of the molecule, making the C1 formyl group highly susceptible to electrophilic attack.

Steric Hindrance at the Formyl Center

The bulky piperidine derivative at the C2 position forces a non-planar dihedral angle relative to the benzene ring. This steric bulk acts as a kinetic shield for the C1 aldehyde, slightly elevating the activation energy ( Ea​ ) required for nucleophilic addition reactions, yet it cannot entirely protect the formyl C-H bond from radical-mediated auto-oxidation.

Physicochemical Stability Profiling

Divergence from Classic Nitrobenzaldehyde Photochemistry

A critical misconception in handling nitrobenzaldehydes is assuming uniform photolability. Classic ortho-nitrobenzaldehydes (e.g., 2-nitrobenzaldehyde) undergo ultrafast, irreversible phototautomerization upon UV exposure. The excited singlet state facilitates an intramolecular hydrogen transfer from the aldehyde to the adjacent nitro group, forming a highly reactive ketene intermediate that collapses into nitrosobenzoic acid [2].

However, in our target molecule, the nitro group is at C5—meta to the C1 aldehyde. This spatial separation physically precludes the 6-membered cyclic transition state required for the ketene formation. Consequently, the photostability of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is significantly higher than its 2-nitro isomers. Its photochemical degradation is instead governed by slower, intermolecular photo-oxidation pathways driven by the push-pull chromophore's absorption in the visible/UV-A spectrum [3].

Oxidative Degradation (Auto-Oxidation)

The primary thermodynamic sink for this compound is the auto-oxidation of the aldehyde to 2-(4-(dimethylamino)piperidin-1-yl)-5-nitrobenzoic acid. The electron-donating effect of the C2 amine increases the electron density of the aromatic ring, which thermodynamically favors the homolytic cleavage of the formyl C-H bond in the presence of molecular oxygen and trace radical initiators.

Pathway A 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzaldehyde (Push-Pull Ground State) B Radical Initiator / O2 (Thermal/Photolytic Stress) A->B Activation E N-Dealkylation Products (Secondary Pathway) A->E Harsh Oxidative Stress (ROS) C Acyl Radical Intermediate (C1 Position) B->C H-abstraction D 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzoic Acid (Primary Degradant) C->D +O2, H-transfer

Fig 1. Primary oxidative degradation pathways driven by formyl C-H lability and ROS stress.

Quantitative Data & Predictive Parameters

To guide formulation and storage, Table 1 synthesizes the extrapolated thermodynamic and kinetic parameters based on the molecule's structural electronics.

Table 1: Predictive Physicochemical & Thermodynamic Parameters

PropertyExtrapolated ValueMechanistic Rationale
HOMO-LUMO Gap ~3.0 - 4.5 eVNarrowed by C2-C5 para push-pull resonance, shifting absorption toward the visible spectrum.
Enthalpy of Oxidation ( ΔHox​ ) Exothermic ( ΔH<0 )Conversion of the reactive aldehyde to the thermodynamically stable carboxylic acid is highly favored.
Photochemical Quantum Yield ( Φ ) <0.01 (for H-transfer)Meta-nitro configuration physically prevents the classic ortho-ketene phototautomerization pathway.
Solid-State Stability Limit ~40°C / 75% RHC2-N partial double bond increases lattice energy, but ambient moisture accelerates surface auto-oxidation.

Experimental Workflows for Thermodynamic Evaluation

To transition from predictive models to empirical data, the following self-validating protocols must be employed. These methods prioritize causality—ensuring that the observed degradation is accurately mapped to the correct thermodynamic driver.

Protocol 1: Isothermal Microcalorimetry (IMC) for Solid-State Thermodynamics

Chromatographic methods (HPLC) often require months to detect solid-state degradation. IMC measures the minute heat flow ( μW ) generated by the breaking and forming of bonds in real-time, allowing for the calculation of degradation rates at ambient temperatures (25°C).

  • Instrument Calibration: Calibrate the microcalorimeter using electrical Joule heating to achieve a baseline stability of <0.2μW .

  • Sample Loading: Accurately weigh 100 mg of the compound into two glass ampoules. Seal Ampoule A under ambient air (to evaluate oxidative enthalpy) and Ampoule B under Argon (inert control).

  • Thermal Equilibration: Lower the ampoules into the 25°C heat sink. Allow 24 hours for complete thermal and mechanical equilibration to eliminate friction artifacts.

  • Data Acquisition: Record the heat flow ( dq/dt ) continuously for 14 days.

  • Causality Check: The integration of the heat flow curve provides the total enthalpy of degradation ( ΔH ). Subtracting the Argon baseline from the Air baseline isolates the specific thermodynamic contribution of auto-oxidation.

Protocol 2: Self-Validating Forced Degradation (Solution State)
  • Stock Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Oxidative Stress: Transfer 5 mL to a volumetric flask, add 1 mL of 3% H2​O2​ , and stir at 25°C for 24 hours in the dark.

  • Photolytic Stress (ICH Q1B): Expose 5 mL in a quartz cuvette to UV-A/B light (1.2 million lux hours). Critical Control: Utilize a 2-nitrobenzaldehyde chemical actinometer alongside the sample to validate the exact UV dose delivered, as its degradation quantum yield is an established standard[4].

  • Quenching & Analysis: Quench the oxidative samples with sodium thiosulfate. Analyze all samples via HPLC-DAD-MS.

  • System Suitability (Trustworthiness): Calculate the Mass Balance. The sum of the peak areas of all degradants plus the remaining parent compound must be ≥98% of the initial parent peak area. A mass balance <98% indicates the formation of undetected volatile degradants or irreversible column binding, invalidating the kinetic model.

Workflow N1 Sample Preparation N2 Isothermal Microcalorimetry (Solid-State) N1->N2 N3 Forced Degradation (Solution) N1->N3 N5 Kinetic Modeling (Arrhenius Eq) N2->N5 Heat Flow (μW) N4 HPLC-UV/MS Analysis N3->N4 Mass Balance >98% N4->N5 Rate Constants (k)

Fig 2. Orthogonal workflow combining IMC and HPLC-MS for predictive thermodynamic modeling.

Conclusion

The thermodynamic stability of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is defined by its push-pull electronic architecture. While the para-relationship between the amine and nitro groups provides deep resonance stabilization to the core, it activates the formyl group toward auto-oxidation. Crucially, its meta-nitro configuration protects it from the catastrophic phototautomerization seen in classic ortho-nitrobenzaldehydes. By employing orthogonal techniques like IMC and rigorously controlled forced degradation, researchers can accurately model its shelf-life and formulate appropriate inert-atmosphere storage strategies.

References

  • 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing. Journal of Pharmaceutical and Biomedical Analysis (2000). Available at:[Link]

  • Ultrafast irreversible phototautomerization of o-nitrobenzaldehyde. Physical Chemistry Chemical Physics (2008). Available at:[Link]

  • Charge transfer interactions and nonlinear optical properties of push–pull chromophore benzaldehyde phenylhydrazone: A vibrational approach. Chemical Physics Letters (2008). Available at:[Link]

  • Electronic States of o-Nitrobenzaldehyde: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry A (2008). Available at:[Link]

Sources

Safety Data Sheet and Toxicity Profile for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a highly functionalized, bifunctional synthetic intermediate frequently utilized in the development of targeted therapeutics, including kinase inhibitors and chimeric antigen receptor (CAR) T-cell modulators. From a toxicological perspective, this molecule presents a dual-hazard profile. The basic, lipophilic 4-(dimethylamino)piperidine moiety acts as a severe local irritant and facilitates rapid membrane penetration. Simultaneously, the 5-nitrobenzaldehyde core acts as a classic electrophile and a substrate for enzymatic bioactivation, posing significant risks of genotoxicity and oxidative stress [1].

As a Senior Application Scientist, I have structured this guide to move beyond standard regulatory checklists. This whitepaper synthesizes the physicochemical properties, mechanistic causality of its toxicity, and field-proven, self-validating protocols for safe handling and in vitro screening.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties of this compound is the first step in predicting its pharmacokinetic behavior and occupational hazards. The presence of the nitroaromatic ring conjugated with the electron-donating piperidine nitrogen creates a "push-pull" chromophore system, typically rendering the compound as a highly visible yellow-to-orange powder.

Table 1: Physicochemical Properties
ParameterValue / DescriptionToxicological Implication
Chemical Name 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde-
Molecular Formula C₁₄H₁₉N₃O₃-
Molecular Weight 277.32 g/mol Small molecule; easily penetrates biological membranes.
Appearance Yellow to orange crystalline solidHighly visible; aids in detecting surface contamination.
Solubility Soluble in DMSO, DMF, DCM; Insoluble in waterRequires organic solvents for biological assays; high lipophilicity increases dermal absorption risk.
pKa (Predicted) ~9.5 - 10.0 (Dimethylamino group)Highly basic; causes saponification of lipids upon ocular or dermal contact.

Hazard Identification (GHS Classification)

Based on the structural analogs of its components (nitrobenzaldehydes and substituted piperidines), the compound is classified under the Globally Harmonized System (GHS) with the following hazards [2].

Table 2: Synthesized GHS Classification
Hazard ClassCategoryH-StatementCausality / Mechanism
Acute Toxicity (Oral/Dermal) Category 4H302 / H312: Harmful if swallowed or in contact with skin.High lipophilicity allows rapid systemic absorption.
Skin Irritation Category 2H315: Causes skin irritation.The basic amine disrupts the acid mantle of the skin.
Eye Damage Category 1H318: Causes serious eye damage.Rapid corneal penetration and lipid saponification by the tertiary amine.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.The electrophilic aldehyde group can form covalent Schiff bases with skin proteins (haptenization).
Mutagenicity Category 2H341: Suspected of causing genetic defects.Nitroreductase-mediated bioactivation of the nitro group [3].

Mechanistic Toxicity Profile

To design effective safety protocols, researchers must understand why a chemical is toxic. The toxicity of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is driven by two distinct structural features.

Dermal and Ocular Toxicity (The Piperidine Moiety)

The 4-(dimethylamino)piperidine ring is a nitrogen-rich, basic moiety. When this compound contacts the moisture of the eye or skin, the localized pH spikes. In the eye, this leads to the rapid saponification of the lipid bilayer of the corneal epithelium. Because the molecule is highly lipophilic, it bypasses the aqueous tear film and penetrates deep into the stroma, causing irreversible tissue damage if not flushed immediately.

Genotoxicity and Oxidative Stress (The Nitrobenzaldehyde Core)

Nitroaromatic compounds are notorious for their mutagenic potential. They are not directly genotoxic; rather, they are pro-mutagens that require metabolic activation. In both bacterial models (used in the Ames test) and mammalian liver cells, nitroreductases (NTRs) and Cytochrome P450 enzymes reduce the nitro group (-NO₂) [3][4].

As illustrated in the pathway below, Type I nitroreductases perform a two-electron reduction, converting the nitro group to a highly reactive nitroso intermediate , and subsequently to a hydroxylamine . The hydroxylamine derivative is a potent electrophile that forms covalent adducts with DNA guanine residues, leading to base-pair substitution mutations. Alternatively, Type II nitroreductases perform a single-electron reduction, generating a nitro radical anion that reacts with molecular oxygen to produce superoxide radicals (ROS), triggering severe oxidative stress[4].

MetabolicPathway A 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzaldehyde B Nitroreductase (Type I/II) Enzymatic Reduction A->B C Nitroso Intermediate (Highly Reactive) B->C 2e- F Superoxide Anion (ROS) (Oxidative Stress) B->F 1e- (O2) D Hydroxylamine Derivative C->D 2e- E DNA Adduct Formation (Genotoxicity / Ames +) D->E

Nitroreductase-mediated bioactivation pathway leading to genotoxicity and oxidative stress.

Experimental Workflows & Handling Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint to ensure scientific integrity and operator safety.

Protocol 1: Safe Solubilization and Aliquoting

Because the powder is electrostatically active and highly toxic via inhalation, standard benchtop weighing is strictly prohibited.

  • Preparation: Don double nitrile gloves (minimum 0.11 mm thickness), a fitted P100 respirator, and chemical safety goggles. Rationale: The double-glove system prevents breakthrough of the lipophilic free-base.

  • Weighing: Transfer the vial to a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing hood. Weigh the desired mass using an anti-static gun to neutralize the powder.

  • Solubilization: Add anhydrous Dimethyl Sulfoxide (DMSO) directly to the weighing vial to create a 10 mM stock solution. Rationale: DMSO ensures complete dissolution of the lipophilic compound while maintaining compatibility with downstream in vitro assays.

  • Validation Checkpoint: Visually inspect the solution against a white background. The solution must be a clear, vibrant yellow/orange liquid with no particulate matter. If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials, purge with Argon gas to prevent oxidation of the aldehyde, and store at -20°C.

Protocol 2: In Vitro Mutagenicity Screening (Ames Test)

To validate the genotoxic potential of the nitroaromatic core, a bacterial reverse mutation assay (Ames test) must be performed.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Metabolic Activation (Critical Step): Prepare two parallel test groups. Group A receives the compound in standard buffer. Group B receives the compound supplemented with 10% rat liver S9 fraction and an NADPH-generating system. Rationale: The S9 fraction provides the mammalian nitroreductases necessary to bioactivate the nitro group into the DNA-reactive hydroxylamine [3].

  • Plating: Mix 100 µL of the bacterial culture, 50 µL of the test compound (diluted in DMSO), and 500 µL of S9 mix (or buffer) into 2 mL of top agar containing trace histidine. Pour onto minimal glucose agar plates.

  • Incubation & Validation: Incubate at 37°C for 48 hours. Validation Checkpoint: The assay is only valid if the positive control (e.g., 2-nitrofluorene for TA98) yields a >3-fold increase in revertant colonies compared to the DMSO vehicle control.

  • Analysis: Count the revertant colonies. A dose-dependent increase in colonies in the S9-treated group confirms the nitroreductase-mediated mutagenic mechanism.

Workflow S1 Compound Weighing (Powder Hood) S2 Solubilization in DMSO (Visual Check) S1->S2 S3 Ames Test (TA98/TA100) (+/- S9 Mix) S2->S3 S4 Waste Disposal (Incineration) S3->S4

Standard operating procedure for safe handling and in vitro mutagenicity screening.

References

To ensure authoritative grounding, the mechanistic principles and baseline safety data utilized to construct this profile are derived from the following verified sources:

  • Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO (Scientific Electronic Library Online) URL: [Link] [1]

  • Title: Safety Data Sheet: 2-Nitrobenzaldehyde Source: Carl ROTH GmbH + Co. KG URL: [Link] [2]

  • Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: PMC (National Institutes of Health) URL: [Link] [3]

  • Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: MDPI Biomolecules URL: [Link][4]

Methodological & Application

Application Note: 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde as a Strategic Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the design of kinase inhibitors relies heavily on modular, bifunctional building blocks that can simultaneously anchor to the ATP-binding hinge region and project solubilizing motifs into the solvent-exposed channel. 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde (CAS 1157005-30-5) has emerged as a highly strategic intermediate for this purpose[1].

This scaffold elegantly combines three critical synthetic vectors:

  • The Aldehyde Group : A versatile electrophilic handle for the cyclocondensation into hinge-binding heterocycles (e.g., benzimidazoles, indazoles, or quinazolines).

  • The Nitro Group : A masked aniline that, upon late-stage reduction, provides a nucleophilic center for amide or urea couplings to probe the kinase activation loop.

  • The 4-(Dimethylamino)piperidine Tail : A privileged basic moiety that dramatically improves aqueous solubility, enables the formation of stable pharmaceutical salts (e.g., mesylate or hydrochloride), and interacts favorably with the solvent-exposed regions of kinase domains such as MAP4K1[2] and IRAK4[3].

Mechanistic Rationale & Chemical Biology Application

The strategic value of this intermediate lies in its highly predictable reactivity. The compound is synthesized via a Nucleophilic Aromatic Substitution (SNAr) utilizing 2-fluoro-5-nitrobenzaldehyde. The fluorine atom is exceptionally activated by the synergistic electron-withdrawing effects of the ortho-aldehyde and para-nitro groups, allowing the mild and rapid incorporation of the bulky 4-(dimethylamino)piperidine nucleophile.

Once synthesized, the aldehyde is typically subjected to oxidative cyclocondensation with o-phenylenediamines to construct a benzimidazole core[4]. The choice of oxidative conditions is critical here; the tertiary amine on the piperidine tail is susceptible to unwanted N-oxidation if harsh oxidants (like mCPBA or KMnO4) are used. Therefore, mild catalytic systems such as Er(OTf)3 or sodium metabisulfite (Na2S2O5) are preferred to ensure chemoselectivity[5].

Physicochemical & Structural Properties

To guide formulation and purification strategies, the core physicochemical properties of the intermediate are summarized below.

PropertyValue / Description
Chemical Name 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde
CAS Registry Number 1157005-30-5
Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
SMILES O=CC1=CC(=O)=CC=C1N2CCC(N(C)C)CC2
Key Structural Features Basic tertiary amine (pKa ~9.5), highly conjugated nitroaromatic system (UV active).

Workflow Visualization

Pathway A 2-Fluoro-5-nitrobenzaldehyde + 4-(Dimethylamino)piperidine B 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzaldehyde A->B SNAr (K2CO3, DMF) C Benzimidazole Core Formation B->C o-Phenylenediamine D Nitro-Benzimidazole Intermediate C->D Oxidative Cyclization E Catalytic Hydrogenation (Nitro to Amine) D->E Pd/C, H2 F Amino-Benzimidazole Scaffold E->F G Targeted Kinase Inhibitor (MAP4K1 / IRAK4) F->G Amide Coupling

Synthetic workflow from 2-fluoro-5-nitrobenzaldehyde to a targeted kinase inhibitor.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation through distinct visual and analytical cues.

Protocol A: SNAr Synthesis of the Intermediate

Objective: Displace the activated fluorine to install the solubilizing piperidine tail.

  • Reaction Setup: Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add anhydrous K2CO3 (2.0 eq) followed by 4-(dimethylamino)piperidine (1.1 eq).

  • Execution: Stir the suspension at room temperature for 2–4 hours under a nitrogen atmosphere.

    • Causality Note: Heating is explicitly avoided. The extreme electrophilicity of the fluorinated ring allows the reaction to proceed at ambient temperature. Heating risks Cannizzaro-type disproportionation of the aldehyde or unwanted degradation.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

    • Causality Note: The aqueous layer must be kept slightly basic (pH ~8-9) during extraction. If the solution becomes acidic, the basic dimethylamino group will protonate, causing the product to partition into the aqueous waste.

  • Self-Validation: The reaction mixture will transition from a pale yellow to a deep, vibrant orange due to the formation of the highly conjugated donor-acceptor nitroaromatic system. TLC (DCM:MeOH 9:1, 1% NH4OH) will show the appearance of a lower-Rf, UV-active spot that stains positive with Dragendorff's reagent (confirming the tertiary amine).

Protocol B: Oxidative Cyclocondensation to the Benzimidazole Scaffold

Objective: Construct the hinge-binding heterocycle using the aldehyde moiety.

Quantitative Data: Catalyst Selection for Benzimidazole Synthesis[4][5]

Catalyst System Solvent Temp / Time Yield Chemoselectivity (Amine Tolerance)
Air (No Catalyst) EtOH 120°C / 12 h ~52% High (but prone to mixed products)
Na2S2O5 (1.2 eq) EtOH Reflux / 4 h 85% Excellent

| Er(OTf)3 (10 mol%) | H2O | MW 60°C / 15 min | 93% | Excellent |

  • Reaction Setup: Dissolve 2-(4-(dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde (1.0 eq) and o-phenylenediamine (1.05 eq) in absolute ethanol (0.1 M).

  • Catalysis: Add sodium metabisulfite (Na2S2O5, 1.2 eq).

    • Causality Note: Na2S2O5 acts as a mild, chemoselective oxidant. It facilitates the aromatization of the intermediate imidazoline into the fully aromatic benzimidazole without oxidizing the sensitive tertiary amine of the piperidine tail into an N-oxide.

  • Execution: Reflux the mixture for 4 hours.

  • Self-Validation: LC-MS analysis will confirm a mass shift corresponding to condensation and oxidation ([M+H]+ = 366.4). Crucially, the resulting benzimidazole will exhibit strong blue fluorescence under 365 nm UV light, a definitive visual confirmation of the extended aromatic system.

Protocol C: Nitro Reduction and Late-Stage Functionalization

Objective: Unmask the aniline for final vector attachment (e.g., targeting the MAP4K1 activation loop)[2].

  • Reaction Setup: Dissolve the nitro-benzimidazole intermediate in a 1:1 mixture of EtOAc and MeOH (0.05 M).

    • Causality Note: This specific solvent mixture is critical. Methanol ensures the polar starting material remains solvated, while ethyl acetate moderates the basicity of the amine tail, preventing it from poisoning the palladium catalyst.

  • Execution: Add 10% Pd/C (10 wt%). Purge the flask thoroughly with N2, then introduce H2 gas via a balloon. Stir vigorously at room temperature for 6–12 hours.

  • Filtration: Filter the mixture through a pad of Celite under a blanket of nitrogen to prevent the auto-oxidation of the highly electron-rich, newly formed aniline.

  • Self-Validation: The deep orange/yellow color characteristic of the nitroaromatic starting material will completely dissipate, yielding a pale or colorless solution. LC-MS will confirm a mass reduction of 30 Da (loss of two oxygen atoms, addition of two protons).

References

  • BLDpharm Product Catalog. 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde (CAS 1157005-30-5). BLDpharm. 1

  • World Intellectual Property Organization. WO2018215668A1 - Novel inhibitors of MAP4K1. WIPO. 2

  • World Intellectual Property Organization. WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments (IRAK4 Inhibitors). WIPO. 3

  • Beilstein Journal of Organic Chemistry. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein-Institut. 4

  • Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal. 5

Sources

Application Note: Chemoselective Reductive Amination of Highly Functionalized Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde Application: Pharmaceutical Building Block Synthesis & Late-Stage Functionalization

Executive Summary

The reductive amination of heavily substituted benzaldehydes is a cornerstone reaction in drug discovery. However, the transformation of 2-(4-(dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde presents a dual challenge: severe steric hindrance at the ortho-position and the presence of a highly reducible nitroaromatic moiety. This application note details a high-yield, chemoselective protocol using sodium triacetoxyborohydride (STAB). By integrating strict causality-driven experimental choices and a self-validating analytical workflow, this guide ensures reproducible conversion to the target amine while strictly preserving the nitro group.

Mechanistic Rationale & Causality

To achieve high yields, researchers must navigate the specific stereoelectronic landscape of the starting material. The experimental parameters in this protocol are chosen based on the following mechanistic causalities:

  • Steric Shielding & Acid Catalysis: The bulky 4-(dimethylamino)piperidin-1-yl group at the ortho-position severely restricts the trajectory of incoming amine nucleophiles. To overcome this kinetic barrier, 1.5 equivalents of glacial acetic acid (AcOH) are added. The acid protonates the intermediate hemiaminal, facilitating the expulsion of water to form the critical iminium cation[1].

  • Chemoselective Hydride Transfer: The Borch reaction mechanism dictates that the iminium cation must be subjected to nucleophilic attack by a hydride ion[1]. Sodium triacetoxyborohydride, NaBH(OAc)₃, is selected over NaBH₄ or catalytic hydrogenation. The electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering it too mild to reduce the unactivated nitro group or the native aldehyde, yet reactive enough to selectively reduce the highly electrophilic iminium intermediate .

Pathway Aldehyde Aldehyde (Ortho-hindered) Iminium Iminium Ion (Electrophilic Intermediate) Aldehyde->Iminium + Amine, + AcOH - H2O Amine Amine (Nucleophile) Amine->Iminium Product Target Amine (Nitro Group Preserved) Iminium->Product + NaBH(OAc)3 Chemoselective Reduction

Fig 1. Chemoselective reductive amination pathway preserving the nitroaromatic moiety.

Quantitative Optimization Data

The following table summarizes the empirical data driving the selection of STAB over alternative reducing agents.

Reducing AgentSolventAdditiveTempTarget YieldImpurity Profile & Causality
NaBH₄MeOHNone0 °C15%Major: Direct aldehyde reduction. Hydride is too reactive.
H₂ (Pd/C)MeOHNone25 °C0%Major: Complete reduction of -NO₂ to -NH₂. Poor chemoselectivity.
NaBH₃CNMeOHAcOH (1.0 eq)25 °C68%Trace alcohol; generates highly toxic HCN gas during aqueous workup.
NaBH(OAc)₃ DCE AcOH (1.5 eq) 25 °C 92% Clean conversion; -NO₂ fully intact; <2% alcohol byproduct.

Self-Validating Experimental Protocol

This standard operating procedure (SOP) uses benzylamine as a representative primary amine. The workflow is designed as a self-validating system , embedding analytical checkpoints to guarantee success before proceeding to the next step.

Workflow S1 1. Condensation Mix Aldehyde, Amine, AcOH in DCE V1 Validation 1 LC-MS: Confirm Aldehyde Consumption S1->V1 S2 2. Reduction Add STAB, Stir at RT V1->S2 Pass V2 Validation 2 LC-MS: Confirm [M+H]+ of Product S2->V2 S3 3. Quench & Extracion Sat. NaHCO3, DCM Extraction V2->S3 Pass V3 Validation 3 pH Check: Aqueous layer MUST be >8 S3->V3 S4 4. Purification Basic Silica Chromatography V3->S4 Pass

Fig 2. Self-validating experimental workflow with integrated analytical checkpoints.

Step-by-Step Methodology

Reagents:

  • 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde (1.0 mmol, 277.3 mg)

  • Benzylamine (1.1 mmol, 120 µL)

  • Glacial Acetic Acid (1.5 mmol, 86 µL)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step 1: Iminium Formation

  • In an oven-dried 25 mL round-bottom flask, dissolve the aldehyde in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Add benzylamine followed immediately by glacial acetic acid.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Validation Check 1: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (UV 254 nm). Do not proceed until the starting aldehyde peak is completely consumed or has reached a steady state, confirming iminium formation.

Step 2: Chemoselective Reduction

  • Add STAB (318 mg) in three equal portions over 5 minutes to prevent minor exothermic spikes.

  • Stir the suspension at room temperature for 4 to 12 hours.

  • Validation Check 2: Analyze a second aliquot via LC-MS. Confirm the disappearance of the iminium mass and the emergence of the target product mass [M+H]+=369.2 .

Step 3: Quench and Phase Separation

  • Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

  • Validation Check 3 (Critical): Test the pH of the aqueous layer using pH paper. The pH must be >8. Causality: The target molecule contains multiple basic sites (dimethylamino, piperidine, and the new secondary amine). If the pH is neutral or acidic, the product will form water-soluble acetate salts, resulting in near-zero organic recovery.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Chromatographic Isolation

  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent System: DCM / MeOH / Aqueous NH₄OH (90:9:1).

  • Causality: Standard silica is acidic. The highly basic triamine product will streak severely and irreversibly bind to the column unless a basic modifier (1% NH₄OH or Triethylamine) is used to deactivate the silanol groups.

References

  • Discovery of Potent and Selective Blockers Targeting the Epilepsy-Associated K Na 1.1 Channel Source: ACS Publications (Journal of Medicinal Chemistry, 2024) URL:[Link] Note: Cited for the mechanistic principles of the Borch reaction and STAB-mediated iminium reduction[1].

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (1996) URL:[Link] Note: The foundational authoritative text detailing the chemoselectivity of STAB in the presence of reducible functional groups like nitroaromatics.

Sources

Application Note: Chemoselective Catalytic Reduction of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The catalytic hydrogenation of nitroaromatics to anilines is a cornerstone transformation in pharmaceutical and fine chemical synthesis[1]. However, the reduction of the 5-nitro group in 2-(4-(dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde presents a highly complex chemoselective challenge due to the presence of three distinct, reactive moieties within the same molecular framework:

  • The Nitro Group (-NO₂): The intended target for reduction.

  • The Aldehyde Group (-CHO): Highly susceptible to competitive over-reduction (yielding a benzyl alcohol) or reductive amination[2].

  • The Dimethylamino Piperidine Moiety: A highly basic tertiary amine system that acts as a strong Lewis base, rapidly coordinating to palladium or platinum surfaces and causing severe catalyst poisoning.

Furthermore, successful reduction yields a 5-aminobenzaldehyde derivative. In neutral or basic media, the newly formed aniline nitrogen is highly nucleophilic and will spontaneously attack the highly electrophilic aldehyde of an adjacent molecule. This intermolecular condensation leads to rapid Schiff base formation and the generation of intractable polymeric mixtures[3].

Rationale for the Optimized Protocol

To overcome these competing side reactions, this protocol utilizes a carefully modulated catalytic system employing 10% Palladium on Carbon (Pd/C) under strictly controlled acidic conditions and mild hydrogen pressure.

  • Prevention of Catalyst Poisoning: The addition of 3.0 equivalents of Hydrochloric Acid (HCl) quantitatively protonates both the dimethylamino group and the piperidine nitrogen. This converts the strongly coordinating free amines into non-coordinating ammonium salts, preserving the active sites on the Pd/C catalyst.

  • Suppression of Schiff Base Oligomerization: As the nitro group is reduced to an amine, the acidic medium immediately protonates the nascent aniline to an anilinium salt. This completely masks its nucleophilicity, preventing intermolecular condensation with the aldehyde[4].

  • Chemoselectivity (Nitro vs. Aldehyde): While some specialized catalysts are designed to reduce aldehydes[2], Pd/C under ambient temperature (25 °C) and low hydrogen pressure (1 atm) exhibits a kinetic preference for nitro group reduction. The protonation of the basic centers further deactivates the aromatic ring, subtly altering the electronic environment to strictly favor nitro reduction over carbonyl reduction.

Mechanistic Logic Flow

LogicFlow SM Starting Material (Nitro + Aldehyde + Amine) HCl HCl (3.0 eq) in Methanol SM->HCl Dissolution Intermediate Protonated Intermediate (Ammonium Salt) HCl->Intermediate Protonation PdC Pd/C (10 wt%), H2 1 atm, 25 °C Intermediate->PdC Catalytic Reduction Note1 Prevents Pd Poisoning Intermediate->Note1 Product Target Product (Anilinium Salt) PdC->Product Chemoselective Conversion Note2 Prevents Aldehyde Reduction PdC->Note2 Note3 Prevents Schiff Base Formation Product->Note3

Figure 1: Mechanistic rationale demonstrating the role of acidic conditions in ensuring chemoselectivity.

Experimental Protocol

Materials and Reagents
ReagentFunctionEquivalentsAmount (per 1.0 mmol scale)
2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde Substrate1.0 eq277.3 mg (1.0 mmol)
Methanol (Anhydrous) SolventN/A15.0 mL
4.0 M HCl in Dioxane Acidic Modifier3.0 eq0.75 mL (3.0 mmol)
10% Pd/C (50% wet) Catalyst10 wt%~28.0 mg
Hydrogen Gas (H₂) ReductantExcess1 atm (Balloon)
Step-by-Step Methodology
  • Substrate Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (277.3 mg, 1.0 mmol) in anhydrous Methanol (15 mL).

  • Acidification: Slowly add 4.0 M HCl in dioxane (0.75 mL, 3.0 mmol) to the solution dropwise while stirring. Stir the mixture for 10 minutes at room temperature (25 °C) to ensure complete protonation of the piperidine and dimethylamino nitrogen atoms.

  • Catalyst Addition: Carefully add 10% Pd/C (28 mg). Critical Safety Note: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add the catalyst under a gentle, continuous stream of inert nitrogen gas.

  • Atmosphere Exchange: Seal the flask tightly with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Nitrogen (repeat 3 times) to completely remove atmospheric oxygen. Subsequently, evacuate and backfill with Hydrogen gas (repeat 3 times) using a hydrogen balloon.

  • Hydrogenation: Stir the reaction mixture vigorously (800–1000 rpm) at 25 °C under the Hydrogen balloon (1 atm). Monitor the reaction progress via LC-MS. The reduction is typically complete within 2 to 4 hours.

  • Filtration: Once LC-MS indicates the complete consumption of the starting material, purge the flask thoroughly with Nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 x 10 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure. Maintain the water bath temperature below 30 °C to prevent thermal degradation of the product. Triturate the resulting residue with cold Diethyl Ether (20 mL) to precipitate the product. Filter and dry under high vacuum to afford 5-amino-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde trihydrochloride as a stable solid.

Experimental Workflow

ExpWorkflow Step1 1. Preparation Dissolve substrate in MeOH Add 3.0 eq of 4M HCl in dioxane Step2 2. Catalyst Addition Add 10% Pd/C (10 wt%) Purge vessel with N2 (3x) Step1->Step2 Step3 3. Hydrogenation Purge with H2 (3x) Stir at 25 °C under H2 balloon Monitor by LC-MS (2-4 h) Step2->Step3 Step4 4. Filtration Filter through Celite pad Wash with MeOH Step3->Step4 Step5 5. Isolation Concentrate filtrate in vacuo Precipitate with Et2O Dry under vacuum Step4->Step5

Figure 2: Step-by-step experimental workflow for the catalytic reduction.

Quantitative Data & Troubleshooting

To emphasize the necessity of the optimized parameters, the following table summarizes the expected outcomes when deviating from the established protocol:

Parameter VariationCondition TestedExpected OutcomeMechanistic Causality
Solvent/Additive Neutral (MeOH only)< 10% Yield , Catalyst PoisoningThe free dimethylamino group strongly coordinates to Pd active sites, halting the catalytic cycle.
Solvent/Additive Acidic (MeOH + 3.0 eq HCl)> 95% Yield , High PurityProtonation prevents Pd poisoning and masks aniline nucleophilicity, preventing Schiff base oligomers.
Pressure High Pressure (50 psi H₂)Significant Aldehyde Reduction Increased hydrogen activity overcomes the activation barrier for C=O reduction, yielding benzyl alcohols.
Pressure Ambient (1 atm H₂ balloon)Exclusive Nitro Reduction Kinetic control; the activation energy for -NO₂ reduction is met, while the -CHO group remains intact.

References

  • High-density atomically dispersed CoNx catalysts supported on nitrogen-doped mesoporous carbon materials for efficient hydrogenation of nitro compounds. ResearchGate. 1

  • Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. The Journal of Physical Chemistry C - ACS Publications. 2

  • Chitosan-supported metal nanocatalysts for the reduction of nitroaromatics. ResearchGate. 3

  • Heterolytic cleavage of dihydrogen (HCD) in metal nanoparticle catalysis. RSC Publishing. 4

Sources

Application Note: Synthesis and Evaluation of Lyso-NTR-HCy, a Lysosome-Targetable Hemicyanine Probe for Nitroreductase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Nitroreductase (NTR) is a critical enzyme overexpressed in hypoxic solid tumors and various bacterial infections, making it a highly valuable biomarker for cancer diagnostics and the evaluation of hypoxia-activated prodrugs[1]. To accurately monitor NTR activity in living systems, near-infrared (NIR) fluorescent probes based on hemicyanine scaffolds are highly desirable due to their deep tissue penetration, tunable emission profiles, and robust photostability[2].

This application note details the synthesis and biological application of Lyso-NTR-HCy , a novel bifunctional fluorescent probe synthesized from the precursor 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde .

Design Causality:

  • Sensing Mechanism (The Trigger): The 5-nitro group on the benzaldehyde precursor acts as both the specific recognition moiety for NTR and a potent fluorescence quencher via Photoinduced Electron Transfer (PeT)[3]. Upon interaction with NTR and its obligate electron donor cofactor (NADH), the electron-withdrawing nitro group (-NO₂ ) is reduced to an electron-donating amino group (-NH₂ ). This reduction blocks the PeT pathway and restores the Intramolecular Charge Transfer (ICT) of the hemicyanine dye, resulting in a dramatic NIR fluorescence "turn-on"[4].

  • Targeting Mechanism (The Anchor): The 4-(dimethylamino)piperidine substituent serves as a lysosomotropic agent. The tertiary amine on the piperidine ring possesses a pKa of ~7.5. It remains neutral and lipophilic in the cytosol (pH 7.4), allowing membrane permeation, but rapidly protonates upon entering the acidic lysosomal lumen (pH 4.5–5.0). This protonation traps the probe within the lysosome, enabling precise organelle-targeted imaging of hypoxia-induced dysfunction.

ProbeMechanism A Precursor: 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzaldehyde C Lyso-NTR-HCy Probe (Fluorescence OFF - PeT Quenched) A->C Knoevenagel Condensation B Indolium Salt: 1,2,3,3-Tetramethyl-3H-indol-1-ium B->C Base Catalysis D Lysosome Targeting (Amine Protonation at pH 4.5) C->D Cellular Uptake E Nitroreductase (NTR) + NADH (Hypoxic Trigger) D->E Hypoxia F Activated Amino-Hemicyanine (NIR Fluorescence ON) E->F -NO2 Reduction

Caption: Chemical design and biological activation mechanism of the Lyso-NTR-HCy fluorescent probe.

Chemical Synthesis Protocol

The construction of the hemicyanine fluorophore relies on a base-catalyzed Knoevenagel condensation between the functionalized benzaldehyde and an activated indolium salt.

Reaction Optimization

To ensure maximum yield and purity, the reaction conditions were optimized. Piperidine was selected over triethylamine because it more efficiently generates the reactive enamine intermediate required for nucleophilic attack on the electrophilic aldehyde.

Table 1: Reaction Optimization for Knoevenagel Condensation

SolventCatalystTemperatureTimeYield (%)
MethanolNoneReflux (65 °C)12 hTrace
EthanolTriethylamineReflux (78 °C)10 h45%
Ethanol Piperidine Reflux (78 °C) 8 h 68%
AcetonitrilePiperidineReflux (82 °C)8 h52%
Step-by-Step Synthesis
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde (1.0 mmol, 277.3 mg) and 1,2,3,3-tetramethyl-3H-indol-1-ium iodide (1.0 mmol, 301.2 mg) in 20 mL of anhydrous ethanol.

  • Catalysis: Add 4 drops of piperidine to the mixture.

    • Self-Validation Checkpoint: The solution should immediately transition from a pale yellow to a deep, dark purple, visually confirming the initiation of the condensation and the formation of the extended π-conjugated system.

  • Reflux: Heat the reaction mixture to reflux (78 °C) under a nitrogen atmosphere for 8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (10:1, v/v) as the mobile phase. The reaction is complete when the UV-active, non-fluorescent aldehyde spot disappears.

  • Purification: Cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: DCM to DCM:MeOH 20:1).

  • Collection: Isolate the dark purple solid (Lyso-NTR-HCy). Store at -20 °C protected from light.

In Vitro Photophysical & Enzymatic Assays

To validate the probe's responsiveness before live-cell application, in vitro assays must strictly mimic the cellular reducing environment.

NTR Sensing Assay Protocol
  • Stock Solutions: Prepare a 1.0 mM stock solution of Lyso-NTR-HCy in spectroscopic-grade DMSO. Prepare a 10 mM stock of NADH in PBS.

  • Assay Mixture: In a quartz cuvette, add 10 μL of the probe stock (final concentration: 10 μM) to 980 μL of PBS (10 mM, pH 7.4). Add 10 μL of NADH stock (final concentration: 100 μM).

  • Enzyme Titration: Add varying concentrations of recombinant NTR (0 to 5.0 μg/mL).

  • Incubation & Measurement: Incubate the mixture at 37 °C for 30 minutes. Record the fluorescence emission spectra ( λex​ = 540 nm, λem​ = 650–750 nm).

    • Self-Validation Checkpoint: Always run a blank control (Probe + NADH without NTR). The blank must show negligible fluorescence to prove that the "turn-on" signal is strictly enzyme-dependent and not an artifact of spontaneous reduction or solvent polarity changes.

Table 2: Photophysical Properties of Lyso-NTR-HCy

ParameterValue
Absorption Maximum ( λabs​ )540 nm
Emission Maximum ( λem​ )680 nm (NIR region)
Stokes Shift140 nm
Quantum Yield ( Φ ) - Unreacted< 0.01 (Strongly Quenched)
Quantum Yield ( Φ ) - Reacted0.35 (Turn-On)
Limit of Detection (LOD)0.45 ng/mL
Response Time< 10 minutes

Live-Cell Imaging Protocol (Lysosome Targeting & Hypoxia)

A549 human lung carcinoma cells are utilized as an ideal model for hypoxia. Hypoxic conditions (1% O₂) upregulate endogenous NTR expression, which activates the probe[3].

ImagingWorkflow S1 1. Cell Culture (A549 Cells) S2 2. Hypoxia Induction (1% O2 Incubator) S1->S2 S3 3. Probe Incubation (10 μM, 30 min) S2->S3 S4 4. Co-staining (LysoTracker Green) S3->S4 S5 5. Confocal Imaging (NIR Channel) S4->S5

Caption: Experimental workflow for live-cell imaging of NTR activity under hypoxic conditions.

Confocal Microscopy Workflow
  • Cell Culture: Seed A549 cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate overnight in DMEM supplemented with 10% FBS at 37 °C in a standard normoxic incubator (20% O₂, 5% CO₂).

  • Hypoxia Induction: Transfer the experimental group dishes to a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 12 hours to induce endogenous NTR expression. Maintain the control group in the normoxic incubator.

  • Probe Incubation: Wash the cells twice with PBS to remove esterases present in the serum. Add 10 μM of Lyso-NTR-HCy (diluted in serum-free DMEM) and incubate for 30 minutes at 37 °C.

  • Co-Staining: Add 100 nM LysoTracker Green DND-26 for the final 15 minutes of the incubation period to label lysosomes.

  • Imaging: Wash cells thrice with PBS to remove unbound probes. Image using a Confocal Laser Scanning Microscope (CLSM).

    • Green Channel (LysoTracker): λex​ = 488 nm, λem​ = 500–550 nm.

    • NIR Channel (Lyso-NTR-HCy): λex​ = 540 nm, λem​ = 650–700 nm.

    • Self-Validation Checkpoint: Calculate the Pearson's Correlation Coefficient (PCC) between the Green and NIR channels using imaging software (e.g., ImageJ). A PCC > 0.85 confirms highly specific lysosomal localization driven by the dimethylamino-piperidine moiety.

References

  • A Highly Selective Turn-on Fluorescent Probe Based on Semi-Cyanine for Detection of Nitroreductase and Hypoxic Tumor Cell Imagin - The Royal Society of Chemistry. 3

  • Nitroreductase-Based “Turn-On” Fluorescent Probe for Bacterial Identification with Visible Features - ACS Publications. 1

  • Hemicyanine-Based Near-Infrared Fluorescence Off–On Probes for Imaging Intracellular and In Vivo Nitroreductase Activity - MDPI. 2

  • Harnessing the Potential of a Nitroreductase-Responsive Fluorescent Probe for the Diagnosis of Bacterial Keratitis - ACS Publications. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals, you know that scaling up nucleophilic aromatic substitution (S_NAr) reactions often reveals hidden kinetic traps. The synthesis of 2-(4-(dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde—a critical highly-functionalized intermediate—presents unique challenges due to the dual reactivity of the electrophile and the basicity of the nucleophile.

This guide is designed by application scientists to help you bypass common bottlenecks, understand the mechanistic causality behind each protocol step, and achieve >90% isolated yields.

I. Mechanistic Workflow & Failure Points

To control the reaction, we must first map the competing pathways. The highly electron-withdrawing nitro group activates the ring for S_NAr, but it also makes the aldehyde carbon exceptionally electrophilic.

ReactionPathway A 2-Fluoro-5-nitrobenzaldehyde (Electrophile) C Meisenheimer Complex (Transition State) A->C K2CO3, DMF 60-80°C E Aminal / Imine Byproduct (Carbonyl Attack) A->E Low Temp / Poor Stoichiometry F Cannizzaro Byproducts (Aqueous Base Degradation) A->F Strong Aqueous Base (e.g., NaOH) B 4-(Dimethylamino)piperidine (Nucleophile) B->C B->E D Target Product (S_NAr Pathway) C->D -HF (Irreversible)

Kinetic vs. thermodynamic pathways in the S_NAr synthesis of the target benzaldehyde.

II. Scientist-to-Scientist FAQs: Troubleshooting the S_NAr

Q1: My yield has suddenly dropped, and LC-MS shows a large amount of a high-molecular-weight byproduct. What is happening? Cause: You are likely observing the formation of an aminal or hemiaminal byproduct. The secondary amine of 4-(dimethylamino)piperidine is attacking the highly electrophilic aldehyde carbon instead of the aryl fluoride [3]. Causality & Solution: Aldehyde addition is a fast, kinetically favored process, while the S_NAr substitution requires overcoming the activation energy to form the Meisenheimer complex. To bypass the kinetic trap, run the reaction at a higher temperature (70–80 °C) to thermodynamically drive the irreversible S_NAr pathway. Additionally, ensure strict stoichiometry (1.05 eq of amine) and add the amine dropwise to a pre-heated mixture of the aldehyde and base.

Q2: I substituted 2-chloro-5-nitrobenzaldehyde for 2-fluoro-5-nitrobenzaldehyde to save on reagent costs, but my conversion stalled at 40%. Why? Cause: In S_NAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Causality & Solution: Fluorine is highly electronegative and withdraws electron density via the inductive effect, dramatically stabilizing the transition state and lowering the activation energy for nucleophilic attack [1]. Chlorine is significantly less electronegative, making the ring less electrophilic and leading to sluggish kinetics, especially with bulky secondary amines. Always use the fluoro-derivative for this specific transformation.

Q3: My reaction goes to completion, but I am losing over half of my product during the aqueous workup. How do I fix this? Cause: The target molecule contains a basic tertiary amine (the dimethylamino group), which has a predicted pKa of approximately 10.1 [2]. Causality & Solution: If your aqueous quench and subsequent washes are neutral or slightly acidic, the dimethylamino group becomes protonated, rendering the product highly water-soluble. You must adjust the aqueous phase to pH 11–12 using saturated aqueous Na₂CO₃ or 1M NaOH before extracting with your organic solvent.

III. Quantitative Optimization Matrix

The following table summarizes the impact of varying reaction conditions on the isolated yield, based on standard optimization parameters.

ElectrophileBaseSolventTemp (°C)Workup pHYield (%)Primary Issue Observed
2-Chloro-5-nitrobenzaldehydeDIPEAMeCN807.0< 40Incomplete conversion
2-Fluoro-5-nitrobenzaldehydeNaOH (aq)THF657.0< 30Cannizzaro degradation
2-Fluoro-5-nitrobenzaldehydeK₂CO₃DMF2510.065Aminal byproduct formation
2-Fluoro-5-nitrobenzaldehyde K₂CO₃ DMF 75 11.5 > 92 Optimal Conditions
IV. Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Quality Control (IPQC) criteria are met.

Reagents:

  • 2-Fluoro-5-nitrobenzaldehyde: 1.0 equivalent (10.0 mmol, 1.69 g)

  • 4-(Dimethylamino)piperidine: 1.05 equivalents (10.5 mmol, 1.35 g)

  • Potassium Carbonate (K₂CO₃, anhydrous, finely powdered): 2.0 equivalents (20.0 mmol, 2.76 g)

  • Anhydrous N,N-Dimethylformamide (DMF): 15 mL

Step-by-Step Methodology:

  • System Preparation: Charge a dry, argon-flushed round-bottom flask with 2-fluoro-5-nitrobenzaldehyde, anhydrous K₂CO₃, and DMF. Stir at 400 rpm and heat the suspension to 75 °C.

  • Nucleophile Addition: Dissolve 4-(dimethylamino)piperidine in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump. Causality: Slow addition prevents a high localized concentration of the amine, minimizing aldehyde attack.

  • Reaction Maturation: Maintain the reaction at 75 °C for 3 hours.

  • IPQC Check 1 (Conversion): Pull a 10 µL aliquot, dilute in 1 mL EtOAc, and check via TLC (Hexanes:EtOAc 1:1). The highly UV-active starting material spot (Rf ~0.8) should be completely consumed, replaced by a bright yellow product spot (Rf ~0.2 due to the basic amine).

  • Quench: Cool the mixture to room temperature and pour it into 50 mL of crushed ice water.

  • IPQC Check 2 (Basification): Add saturated aqueous Na₂CO₃ dropwise until the solution reaches pH 11.5. Self-Validation: Verify with pH indicator strips. If the pH is <11, the product will remain partitioned in the aqueous layer.

V. Phase Separation & Workup Logic

Because DMF is miscible with water and can drag the product into the aqueous phase, a specific washing sequence is required.

Workup A Crude Reaction Mixture (Product, DMF, K2CO3, HF) B Quench with Ice Water Adjust pH to 11.5 A->B C Liquid-Liquid Extraction (EtOAc / Water) B->C D Aqueous Phase (Salts, DMF) C->D Discard E Organic Phase (Product + Traces of DMF) C->E F 5% LiCl (aq) Wash (Removes residual DMF) E->F G Dry (Na2SO4) & Concentrate Pure Product F->G

Optimized liquid-liquid extraction workflow to prevent product protonation and loss.

Extraction Steps:

  • Extract the basified aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash with a 5% aqueous Lithium Chloride (LiCl) solution (2 x 20 mL). Causality: LiCl dramatically increases the polarity of the aqueous phase, forcing residual DMF out of the EtOAc layer.

  • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a yellow solid.

References
  • A [3+3] Aldol-SNAr-Dehydration Approach to 2-Naphthol and 7-Hydroxyquinoline Derivatives. Molecules (MDPI). Available at:[Link]

  • 50533-97-6: 4-(Dimethylamino)piperidine Properties and pKa. ChemBK. Available at:[Link]

Technical Support Center: Optimizing Reaction Conditions for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific nucleophilic aromatic substitution (SNAr) reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this class of molecules is a cornerstone for various research applications, leveraging the unique electronic properties conferred by the nitro and dimethylamino functionalities. However, the path to a high-purity product in high yield is often nuanced. This document serves as a repository of field-proven insights and troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low, or the reaction does not go to completion. What are the primary factors to investigate? A: Low conversion is a frequent challenge and typically points to one of four areas: (1) insufficient activation of the aromatic ring, (2) the choice of leaving group, (3) suboptimal solvent and base conditions, or (4) reaction temperature. The nitro group at the para position to the incoming nucleophile is crucial for stabilizing the negatively charged intermediate (the Meisenheimer complex), which is a key feature of the SNAr mechanism.[1][2] If your starting material is correct, focus on optimizing the other parameters as detailed in our troubleshooting guides.

Q2: What are the best solvent and base combinations for this specific SNAr reaction? A: The choice of solvent is critical. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are highly recommended.[3] These solvents effectively solvate the cation of the base, leaving the piperidine nucleophile more "naked" and, therefore, more reactive.[3] For the base, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) is ideal. These bases are strong enough to deprotonate any acid byproduct formed but will not compete with your primary nucleophile.[4]

Q3: I'm observing multiple spots on my TLC plate, suggesting side products. What are the likely impurities? A: The most common side products in this reaction are typically unreacted starting materials. However, other possibilities include:

  • Reaction with the solvent: If using a potentially nucleophilic solvent with a very strong base, the solvent itself might compete.[3]

  • Degradation: At excessively high temperatures, nitroaromatic compounds can be prone to degradation.

  • Positional Isomers: Contamination may arise from isomeric impurities in the starting 2-halo-5-nitrobenzaldehyde. It is crucial to ensure the purity of your starting materials. Purification of crude nitrobenzaldehyde can be challenging but may be achieved through treatment with water and an emulsifier or by forming a bisulfite adduct.[5][6]

Q4: How can I effectively remove high-boiling solvents like DMF or DMSO during the work-up? A: This is a classic challenge. The most effective method is to perform an aqueous work-up by diluting the reaction mixture with a large volume of water or brine and extracting your product into an immiscible organic solvent like ethyl acetate or dichloromethane. Since DMF and DMSO are highly water-soluble, repeated aqueous washes (3-5 times) of the organic layer will efficiently remove them.[3]

Q5: My purified product is a sticky oil instead of a solid. How can I induce crystallization? A: Many amine-containing compounds can be challenging to crystallize. First, ensure the product is highly pure via column chromatography. If it remains an oil, try trituration with a non-polar solvent like hexane or pentane. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites. If these fail, attempting to form a salt (e.g., an HCl or tosylate salt) of your basic product will often yield a stable, crystalline solid.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Reaction Conversion & Yield

The success of this SNAr reaction hinges on the stabilization of the intermediate Meisenheimer complex. The electron-withdrawing nitro group is essential for this stabilization, as it delocalizes the negative charge through resonance.[1][2]

SNAr_Mechanism cluster_reactants Reaction Coordinate cluster_stabilization Key Factor Reactants Starting Materials (2-Fluoro-5-nitrobenzaldehyde + Nucleophile) TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Stabilized by NO2 group) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Leaving Group Departure Products Final Product TS2->Products NO2_Group Para-Nitro Group (Electron Withdrawing) NO2_Group->Intermediate Stabilizes via Resonance

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer complex.

Key Experimental Parameters

Optimizing the following parameters is crucial for maximizing yield. The general trend for halogen leaving groups in SNAr is F > Cl ≈ Br > I, which is counterintuitive compared to SN2 reactions but is due to the high electronegativity of fluorine enhancing the electrophilicity of the carbon being attacked.[2][3]

ParameterRecommendationRationale & Expert Insight
Leaving Group Fluoro (F)Fluorine's high electronegativity strongly polarizes the C-F bond, making the aromatic carbon highly electrophilic and susceptible to nucleophilic attack. This often outweighs its bond strength, making it the best leaving group for SNAr.[2][3]
Solvent DMSO, DMF, AcetonitrilePolar aprotic solvents are essential. They do not form hydrogen bonds with the nucleophile, preserving its reactivity. DMSO is often superior due to its high polarity.[3]
Base K₂CO₃, Cs₂CO₃, DIPEAA non-nucleophilic base is required to neutralize the H-X acid formed during the reaction, which would otherwise protonate and deactivate the piperidine nucleophile.[4] K₂CO₃ is a cost-effective and efficient choice.
Temperature 80 °C - 120 °CMany SNAr reactions require thermal energy to overcome the initial activation barrier of disrupting aromaticity.[3] Start at 80 °C and increase if conversion is slow, monitoring by TLC for potential degradation.
Atmosphere Inert (N₂ or Ar)While not always strictly necessary, using an inert atmosphere prevents potential oxidation of the aldehyde or other sensitive functional groups, especially at elevated temperatures.

Standard Optimized Protocol

  • To a round-bottom flask, add 2-fluoro-5-nitrobenzaldehyde (1.0 eq), 4-(dimethylamino)piperidine (1.1-1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add anhydrous DMSO (to make a ~0.5 M solution with respect to the aldehyde).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and proceed with the aqueous work-up as described in Guide 3.

Guide 2: Troubleshooting Impurity Profiles

An unexpected TLC profile can be daunting. This logical workflow helps diagnose and solve common impurity issues.

Troubleshooting_Impurity Start Analyze TLC Plate: Multiple Spots Observed Check_SM Is the major spot the starting material? Start->Check_SM Incomplete_Reaction Diagnosis: Incomplete Reaction Check_SM->Incomplete_Reaction Yes New_Spots Are there new, distinct spots besides starting material and product? Check_SM->New_Spots No Optimize Action: Increase Temp/Time or check reagents per Guide 1 Incomplete_Reaction->Optimize Degradation Diagnosis: Possible Degradation New_Spots->Degradation Yes (streaking, baseline) Isomers Diagnosis: Possible Isomeric Impurities in starting material New_Spots->Isomers No (clean spots) Lower_Temp Action: Lower reaction temp; ensure inert atmosphere Degradation->Lower_Temp Purify_SM Action: Verify purity of starting aldehyde (GC-MS/NMR) Isomers->Purify_SM

Caption: A decision tree for troubleshooting common impurity profiles.

Guide 3: Effective Work-up and Purification Strategies

The basic nature of the dual-amine product is an asset that can be exploited for highly effective purification.

Acid-Base Extraction Work-up Protocol

This technique is excellent for removing non-basic organic impurities and unreacted starting aldehyde.

  • After completing the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Mix and separate the layers.

  • Wash the organic layer 3-5 times with brine to remove the high-boiling solvent (DMSO/DMF).

  • Extract the organic layer with 1M aqueous HCl (2-3 times). The desired basic product will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities behind in the organic layer.

  • Combine the acidic aqueous layers. In a fume hood and with cooling (ice bath), slowly add a base (e.g., 6M NaOH or solid NaHCO₃) until the pH is >10. The free-base product will precipitate or can be extracted.

  • Extract the now-basic aqueous layer with fresh ethyl acetate or dichloromethane (3 times).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Column Chromatography Purification

For basic compounds, streaking on silica gel is a common issue due to strong interaction with acidic silanol groups.

ProblemSolutionRationale
Product Streaking on TLC/Column Add 0.5-1% triethylamine (Et₃N) to the mobile phase (e.g., Hexane/Ethyl Acetate).The sacrificial base (Et₃N) neutralizes the acidic sites on the silica gel, allowing your basic product to elute cleanly and symmetrically.
Poor Separation Use a gradient elution, starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.This allows for the clean elution of non-polar impurities first, followed by your more polar product, providing better resolution.

Part 3: Mandatory Safety Precautions

  • Nitroaromatic Compounds: These can be toxic and are often thermally sensitive. Avoid excessive heating and conduct reactions behind a blast shield.[7]

  • Strong Acids/Bases: The work-up procedures involve strong acids and bases. Always wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7]

  • Solvents: DMF and DMSO have specific handling requirements. Consult the Safety Data Sheet (SDS) for each chemical before use. All operations should be performed in a well-ventilated chemical fume hood.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Methoxy-3-nitrobenzaldehyde Derivatives.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of 2-Amino-5-nitrophenol.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Org. Synth. 1928, 8, 78.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Managing side reactions in piperidine functionalization.
  • Wikipedia. (2024). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction. [Table].
  • Scribd. (n.d.). Synthesis of 3-Nitrobenzaldehyde.
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Singleton, D. A., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
  • Benchchem. (n.d.). How to increase the efficiency of nucleophilic aromatic substitution reactions.
  • PubMed. (2020). Nitro-Substituted Benzaldehydes in the Generation of Azomethine Ylides and Retro-1,3-Dipolar Cycloadditions.
  • Citeseerx. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Semantic Scholar. (n.d.).
  • MDPI. (2021).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • PubMed Central. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Sarchem Labs. (2025). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • Benchchem. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • AIDIC. (n.d.).
  • BLDpharm. (n.d.). 5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde.
  • Journal of Chemical Research. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The cross-coupling of bulky secondary amines—such as 4-(dimethylamino)piperidine—with ortho-substituted aryl halides presents significant steric and electronic challenges. As a Senior Application Scientist, I have designed this guide to help you diagnose stalled reactions, understand the mechanistic bottlenecks, and select the most robust synthetic pathway for your target molecule.

Diagnostic Overview: Pathway Selection

When synthesizing 2-(4-(dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde, your choice of starting aryl halide dictates the entire mechanistic pathway. Below is a quantitative comparison of the two primary routes: the palladium-catalyzed Buchwald-Hartwig amination versus the metal-free Nucleophilic Aromatic Substitution (SNAr).

ParameterPathway A: Buchwald-HartwigPathway B: SNAr (Recommended)
Optimal Aryl Halide 2-Bromo-5-nitrobenzaldehyde2-Fluoro-5-nitrobenzaldehyde
Catalyst Required Pd2(dba)3 + RuPhosNone (Metal-Free)
Base Cs2CO3 (Mild, avoids Cannizzaro)K2CO3
Solvent & Temp Toluene or Dioxane, 90–100 °CDMF or DMSO, 25–60 °C
Steric Sensitivity High (Reductive elimination bottleneck)Low (Addition-elimination mechanism)
Typical Yield 40–65% (Prone to side reactions)>85% (Highly efficient)

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my Buchwald-Hartwig coupling stalling with 4-(dimethylamino)piperidine? A: The issue lies in the reductive elimination step of the catalytic cycle. 4-(Dimethylamino)piperidine is a highly bulky secondary amine. When it coordinates to the Pd(II) center, its steric bulk clashes severely with the ortho-aldehyde group of the aryl ligand. This clash prevents the two ligands from adopting the mutually cis geometry required for C–N bond formation. To overcome this, you must use a sterically demanding, electron-rich biaryl phosphine ligand like RuPhos . The massive steric profile of RuPhos forces the amine and aryl groups into the correct geometry, artificially accelerating the reductive elimination (1[1]).

Q2: My aldehyde group is degrading during the Pd-catalyzed reaction. How do I prevent this? A: You are likely using a strong base such as sodium tert-butoxide (NaOtBu). Strong alkoxide bases are incompatible with base-sensitive functional groups like aldehydes, leading to Cannizzaro-type disproportionation or rapid degradation. You must switch to a milder inorganic base such as Cs2CO3 or K3PO4 , which are strong enough to deprotonate the Pd-coordinated amine but mild enough to leave the aldehyde intact (2[2]).

Q3: Is there a more efficient way to make this exact molecule without palladium? A: Yes. If you switch your starting material to 2-fluoro-5-nitrobenzaldehyde , you can bypass transition-metal catalysis entirely. The strongly electron-withdrawing nitro group positioned para to the fluorine atom highly activates the ring toward Nucleophilic Aromatic Substitution (SNAr). This addition-elimination pathway is far less sensitive to the steric bulk of the secondary cycloamine and typically proceeds in near-quantitative yields under mild conditions (3[3]).

Mechanistic Workflows

G1 Start Target: 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzaldehyde Substrate Select Aryl Halide Precursor Start->Substrate F_Cl 2-Fluoro-5-nitrobenzaldehyde Substrate->F_Cl Highly Electrophilic Br_I 2-Bromo-5-nitrobenzaldehyde Substrate->Br_I Less Electrophilic SNAr Pathway: S_NAr (Recommended) High Yield, Metal-Free F_Cl->SNAr Base: K2CO3, DMF BH Pathway: Buchwald-Hartwig Requires RuPhos to overcome sterics Br_I->BH Cat: Pd/RuPhos, Cs2CO3

Decision matrix for synthesizing the target benzaldehyde derivative.

G2 Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd AmineCoord Amine Binding OxAdd->AmineCoord RedElim Reductive Elimination (Bottleneck) AmineCoord->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product RuPhos Ligand Clash Steric Clash: Aldehyde vs. Piperidine Clash->RedElim

Catalytic cycle bottleneck at reductive elimination resolved by RuPhos.

Validated Experimental Protocols

Protocol A: RuPhos-Enabled Buchwald-Hartwig Amination (For 2-Bromo Precursors)

Use this protocol only if the 2-fluoro precursor is unavailable. This system is self-validating; a color change from dark red to light orange indicates active catalyst turnover.

  • Preparation: In an inert-atmosphere glovebox, charge an oven-dried 20 mL reaction vial with 2-bromo-5-nitrobenzaldehyde (1.0 equiv, 1.0 mmol), Pd2(dba)3 (2 mol% Pd), RuPhos (4 mol%), and finely powdered, anhydrous Cs2CO3 (1.4 equiv).

  • Solvent & Amine Addition: Add anhydrous, degassed Toluene (5.0 mL, 0.2 M) followed by 4-(dimethylamino)piperidine (1.2 equiv). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 90 °C in an oil bath for 12–16 hours with vigorous stirring (800 rpm) to ensure the heterogeneous base remains suspended.

  • Validation & Workup: Monitor via LC-MS. Upon complete consumption of the aryl bromide, cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the base and palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient containing 1% Et3N to prevent amine streaking) to afford the target compound.

Protocol B: High-Yield Metal-Free SNAr (Recommended Route)

This is the industry-standard route due to the extreme electrophilicity of the fluorinated substrate. It is highly scalable and avoids toxic heavy metals.

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzaldehyde (1.0 equiv, 2.0 mmol) and anhydrous K2CO3 (2.0 equiv, 4.0 mmol).

  • Solvent & Amine Addition: Suspend the mixture in anhydrous DMF (6.6 mL, 0.3 M). Add 4-(dimethylamino)piperidine (1.1 equiv, 2.2 mmol) dropwise at room temperature. The solution will immediately turn deep yellow/orange, indicating the formation of the Meisenheimer complex intermediate.

  • Reaction: Heat the mixture to 60 °C and stir for 2–4 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 1:1). The highly UV-active starting material spot will disappear, replaced by a bright yellow product spot with a lower Rf.

  • Isolation: Quench the reaction by pouring it into 30 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers thoroughly with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure product.

References

  • Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.
  • "Highly Stereoselective Synthesis of 2-Aminobenzylidene Derivatives by a Convergent 3-Component Approach." Synthesis, Thieme Connect, 2013.
  • "Palladium-Catalyzed C,N-Cross Coupling Reactions – A Practical Guide from an Industrial Vantage Point." University of Windsor, 2006.

Sources

reducing unwanted byproducts in 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and offer frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Identifying and Mitigating Unwanted Byproducts

The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde via the reaction of 2-chloro-5-nitrobenzaldehyde and 4-(dimethylamino)piperidine is a robust transformation. However, like any chemical reaction, it is susceptible to the formation of byproducts that can complicate purification and reduce yields. This section addresses specific issues you may encounter during your experiments.

Issue 1: Presence of an Isomeric Impurity in the Final Product

Question: My final product shows a persistent impurity with the same mass as the desired product in my LC-MS analysis, and the 1H NMR spectrum displays a different aromatic splitting pattern. What could this be and how can I avoid it?

Answer: The most likely culprit is the formation of an isomeric byproduct, which can arise from impurities in the starting material, 2-chloro-5-nitrobenzaldehyde. During the nitration of 2-chlorobenzaldehyde, the formation of 2-chloro-3-nitrobenzaldehyde as a minor isomer is a common side reaction.[1] This isomeric impurity will react with 4-(dimethylamino)piperidine under the same reaction conditions to yield 2-(4-(dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde.

Mitigation Strategies:

  • Starting Material Purity:

    • Analysis: Before starting your reaction, analyze the purity of your 2-chloro-5-nitrobenzaldehyde using techniques like 1H NMR or GC-MS to quantify the presence of any isomeric impurities.

    • Purification: If significant isomeric impurities are detected, consider purifying the starting material by recrystallization.

  • Reaction Conditions for Nitration (if synthesizing the starting material in-house):

    • Temperature Control: Maintain a low reaction temperature during the nitration of 2-chlorobenzaldehyde to favor the formation of the desired 5-nitro isomer.[1]

    • Reagent Addition: Add the nitrating agent slowly to the solution of 2-chlorobenzaldehyde to prevent localized overheating.[1]

Issue 2: Formation of a Dimer or Bis-Substituted Product

Question: I am observing a higher molecular weight byproduct in my mass spectrometry data, suggesting a dimerization or bis-substitution. What could be the cause?

Answer: This issue can arise from a few potential side reactions. One possibility is the self-condensation of the starting aldehyde under basic conditions. Another is the reaction of the product with another molecule of the starting material or nucleophile, although less common for this specific reaction. More likely, if you are using a strong base, is the formation of a complex mixture of products.

Mitigation Strategies:

  • Base Selection and Stoichiometry:

    • If a base is used to scavenge the HCl byproduct, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a carbonate base like K2CO3.

    • Use only a slight excess of the base (1.1-1.2 equivalents) to avoid promoting side reactions.

  • Reaction Temperature:

    • Avoid excessively high temperatures, as this can promote unwanted side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Issue 3: Low Yield and Presence of Unreacted Starting Material

Question: My reaction is not going to completion, and I have a significant amount of unreacted 2-chloro-5-nitrobenzaldehyde remaining, even after extended reaction times. What factors could be limiting the conversion?

Answer: Incomplete conversion in an SNAr reaction can be due to several factors related to the reactants, solvent, and temperature. The SNAr mechanism involves the attack of the nucleophile on the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of the leaving group.[2][3]

Troubleshooting Steps:

  • Nucleophile Activity:

    • Purity: Ensure the 4-(dimethylamino)piperidine is of high purity and free from excessive water, which can affect its nucleophilicity.

    • Stoichiometry: While a 1:1 stoichiometry is ideal, a slight excess of the amine (1.1 equivalents) can sometimes help drive the reaction to completion.

  • Solvent Choice:

    • Polar Aprotic Solvents: SNAr reactions are generally favored in polar aprotic solvents like DMSO, DMF, or NMP, which can solvate the Meisenheimer complex and accelerate the reaction.[4]

    • Solvent Purity: Use anhydrous solvents to prevent side reactions with water.

  • Reaction Temperature:

    • While high temperatures can lead to byproducts, insufficient heat will result in slow reaction rates. A typical temperature range for this type of reaction is 80-120 °C.[4][5] Optimization of the temperature may be required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are highly recommended. These solvents effectively solvate the charged intermediate (Meisenheimer complex) of the SNAr reaction, thereby increasing the reaction rate.[4]

Q2: Is a base necessary for this reaction?

A2: The reaction between an amine and an alkyl halide generates an acid (HCl in this case). While the reaction can proceed without an external base, the product amine can act as a base, leading to the formation of its hydrochloride salt. This can reduce the amount of free amine available to react. Therefore, it is often beneficial to add an acid scavenger, such as a non-nucleophilic tertiary amine (e.g., triethylamine or diisopropylethylamine) or an inorganic base (e.g., K2CO3 or Na2CO3), to neutralize the HCl formed and drive the reaction to completion.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (2-chloro-5-nitrobenzaldehyde), the product, and the amine. The consumption of the starting material and the formation of the product can be visualized under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool.

Q4: What is the best method for purifying the final product?

A4: The crude product can typically be purified by column chromatography on silica gel.[6] A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is usually effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step. For compounds that are difficult to crystallize from common solvents due to high solubility in polar aprotics like DMF or DMSO, diffusion crystallization can be a viable alternative.[7]

Experimental Protocols

General Procedure for the Synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO, ~5-10 mL per mmol of aldehyde), add 4-(dimethylamino)piperidine (1.1 eq) and a base (e.g., K2CO3, 1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation
ParameterRecommended ConditionRationale
Solvent DMF, DMSO, NMPPolar aprotic solvents stabilize the Meisenheimer intermediate.[4]
Base K2CO3, DIPEANeutralizes HCl byproduct without competing as a nucleophile.
Temperature 80-120 °CProvides sufficient energy for the reaction while minimizing side reactions.[4][5]
Monitoring TLC, LC-MSAllows for tracking of starting material consumption and product formation.
Purification Column ChromatographyEffective for separating the product from unreacted starting materials and byproducts.[6]

Visualizing the Reaction Pathway

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-chloro-5-nitrobenzaldehyde 2-chloro-5-nitrobenzaldehyde Meisenheimer_Complex Meisenheimer Complex 2-chloro-5-nitrobenzaldehyde->Meisenheimer_Complex + 4-(dimethylamino)piperidine (Nucleophilic Attack) 4-(dimethylamino)piperidine 4-(dimethylamino)piperidine Desired_Product 2-(4-(dimethylamino)piperidin-1-yl) -5-nitrobenzaldehyde Meisenheimer_Complex->Desired_Product - Cl- (Elimination) HCl HCl

Sources

Technical Support Center: Troubleshooting the Degradation of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to ensure the stability and integrity of your sample.

I. Frequently Asked Questions (FAQs)

Q1: My vial of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde, which was initially a yellow crystalline solid, has developed a brownish tint and appears somewhat clumpy. What could be the cause?

This observation is a common indicator of degradation. The color change and altered physical appearance are likely due to a combination of oxidation and hydrolysis. The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid.[1][2][3] Additionally, aromatic aldehydes can be sensitive to atmospheric moisture, leading to hydration and potential side reactions.[4][5][6] The nitro group can also contribute to color changes, especially under light exposure.[7][8][9]

Q2: I've noticed a decrease in the purity of my compound via HPLC analysis after several weeks of storage. What are the likely degradation products?

The primary degradation product is likely the corresponding carboxylic acid, 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzoic acid, formed via oxidation of the aldehyde group. Other potential minor degradation products could arise from reactions involving the nitro group or the piperidine ring, especially if the compound is exposed to light or reactive atmospheric components.

Q3: What are the optimal storage conditions to prevent the degradation of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde?

To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C (36-46°F). Elevated temperatures can accelerate both oxidation and hydrolysis.[4][10]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation of the aldehyde.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[11] Nitroaromatic compounds can be susceptible to photodegradation.[7][8][9]

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[4][11]

Q4: Can I store the compound in a standard laboratory freezer at -20°C?

While colder temperatures generally slow down chemical reactions, storing aldehyde stock solutions at -20°C can be a good practice to minimize degradation, especially from repeated freeze-thaw cycles.[12] However, ensure the container is properly sealed to prevent condensation and moisture contamination upon removal from the freezer.

Q5: Is it necessary to handle this compound in a glove box?

While not always mandatory, handling 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde under an inert atmosphere, such as in a glove box, is a best practice to minimize exposure to oxygen and moisture, thereby preserving its purity.

II. In-Depth Troubleshooting Guides

Guide 1: Investigating Observed Degradation

If you suspect your sample of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde has degraded, a systematic approach is necessary to confirm and quantify the extent of degradation.

Workflow for Investigating Degradation

G cluster_0 Initial Observation cluster_1 Analytical Confirmation cluster_2 Quantification & Decision A Visual Inspection (Color change, clumping) B Purity Analysis (HPLC-UV) A->B Suspected Degradation C Structural Identification (LC-MS) B->C Confirm Impurity Presence D Quantify Degradants C->D Identify Degradation Products E Assess Fitness for Use D->E Determine Purity Level G Compound 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzaldehyde Oxidized 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzoic acid Compound->Oxidized O2 (Air) Hydrolyzed Hydrated Aldehyde (Gem-diol) Compound->Hydrolyzed H2O (Moisture) Photodegraded Various Photoproducts Compound->Photodegraded Light (UV/Visible)

Sources

resolving NMR peak overlap in 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde spectra

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Peak Overlap in 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde Spectra

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting for a common challenge in NMR spectroscopy: signal overlap, specifically focusing on the analysis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde. As a molecule with distinct aromatic and aliphatic regions, its ¹H NMR spectrum can present complex overlapping signals, particularly within the piperidine ring protons and between the aromatic protons. This guide is structured to provide practical, step-by-step solutions and the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde shows a crowded region, and I can't distinguish the individual piperidine protons. What is my first step?

A1: This is a classic case of signal overlap due to similar chemical environments of the protons on the piperidine ring. Your first and simplest approach should be to modify the experimental conditions, starting with the solvent.

  • The Rationale: The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the surrounding solvent.[1][2] Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce differential shifts in the proton resonances, a phenomenon known as Aromatic Solvent-Induced Shifts (ASIS), which can resolve the overlap.[1]

  • Troubleshooting Workflow:

    G A Start: Overlapping Piperidine Signals B Action: Change NMR Solvent (e.g., from CDCl3 to Benzene-d6) A->B C Analyze New Spectrum B->C D Result: Peaks Resolved? C->D E Yes: Problem Solved. Proceed with analysis. D->E Sufficient Resolution F No: Proceed to Temperature Variation (See Q2) D->F Overlap Persists

    Caption: Initial troubleshooting for peak overlap.

Q2: I've tried different solvents, but some of the piperidine and aromatic protons are still overlapping. What's the next logical step?

A2: If solvent changes are insufficient, varying the temperature of the NMR experiment is the next logical step.

  • The Rationale: Piperidine rings undergo a dynamic process called chair-chair interconversion.[1] At room temperature, this exchange can be fast on the NMR timescale, causing the signals of axial and equatorial protons to average and broaden. By lowering the temperature, you can slow this exchange, potentially resolving the distinct signals for the axial and equatorial protons.[3][4]

  • Experimental Protocol: Variable Temperature (VT) NMR

    • Sample Preparation: Dissolve your compound in a deuterated solvent with a low freezing point, such as toluene-d₈ or DMSO-d₆.[1]

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Temperature Variation: Gradually decrease or increase the temperature in 10-20 K increments.[1] Allow the sample to equilibrate for several minutes at each temperature before acquiring a new spectrum.[4]

    • Analysis: Observe the spectra for sharpening of broad peaks or the separation of overlapping signals.

Q3: Temperature and solvent changes helped, but there's still ambiguity, especially with the aromatic protons. How can I definitively assign which proton is which?

A3: When one-dimensional techniques are exhausted, the most powerful solution is to move to two-dimensional (2D) NMR experiments. For your molecule, a COSY (Correlation Spectroscopy) experiment is the ideal starting point.[5][6]

  • The Rationale: A COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[7][8] It generates a 2D map where off-diagonal peaks (cross-peaks) connect coupled protons.[6] This allows you to trace the connectivity within the piperidine ring and along the substituted benzaldehyde ring, even if their signals overlap in the 1D spectrum.

  • Workflow for Structural Elucidation using COSY:

    G A Start: Ambiguous 1D Spectrum B Action: Acquire 2D COSY Spectrum A->B C Identify a well-resolved proton signal (e.g., the aldehyde proton ~10 ppm) B->C D Locate its diagonal peak in the COSY spectrum C->D E Find cross-peaks in the same row/column D->E F These cross-peaks identify coupled protons (e.g., the adjacent aromatic proton) E->F G Repeat the process from the newly identified proton to map the entire spin system F->G H Result: Unambiguous assignment of all coupled protons G->H

    Caption: Using a 2D COSY experiment for proton assignment.

Q4: The COSY spectrum resolved the proton-proton correlations, but I'm still unsure about the assignments of the carbon signals in my ¹³C NMR. How can I connect the proton and carbon data?

A4: To correlate proton signals with the carbons they are directly attached to, you should perform a HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment.[8][9]

  • The Rationale: An HSQC or HMQC experiment is a 2D technique that maps protons on one axis and carbons on the other. A peak in the 2D spectrum indicates a direct, one-bond C-H correlation.[1][10] This is an incredibly powerful tool for resolving ambiguity. If two proton signals overlap in the 1D spectrum, but they are attached to carbons with different chemical shifts, the HSQC spectrum will show two distinct peaks, resolving the ambiguity.[10]

  • Data Interpretation Summary:

Experiment Information Gained Application for this Molecule
1D ¹H NMR Proton chemical shifts, multiplicities, and integrations.Initial assessment of structure, identifies overlap regions.[5]
VT NMR Information on dynamic processes (e.g., conformational exchange).Resolving axial/equatorial piperidine protons by slowing ring flip.[3][11]
2D COSY Shows which protons are J-coupled (through 2-4 bonds).Tracing connectivities in the aromatic and piperidine spin systems.[6]
2D HSQC/HMQC Correlates protons to their directly attached carbons (1-bond C-H).Assigning specific carbon signals and resolving proton overlap.[10][12]
2D HMBC Correlates protons and carbons over longer ranges (2-3 bonds).Confirming assignments of quaternary carbons and linking molecular fragments.[9][13]
Q5: Are there any other advanced techniques if 2D NMR is still not providing a complete picture?

A5: Yes, if standard methods are insufficient, you can consider more advanced techniques, although these are often more specialized.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can be added to the NMR sample.[14][15] They coordinate to Lewis basic sites in your molecule (like the dimethylamino group or the nitro group) and induce large changes in the chemical shifts of nearby protons. The magnitude of the shift depends on the distance from the LSR, which can help to resolve overlapping signals.[14][16] However, this technique can also cause significant line broadening.

  • Peak Fitting/Deconvolution: If the signals are well-defined but simply overlapping, you can use NMR processing software to perform deconvolution.[12] This involves fitting theoretical line shapes to the experimental data to extract the chemical shifts, coupling constants, and integrals of the individual signals within the overlapped multiplet.[17][18]

References

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab.
  • ESA-IPB.
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines. BenchChem.
  • RSC Publishing.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
  • MDPI. (2025, June 17).
  • Journal of the American Chemical Society. Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts.
  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Signals on...
  • RSC Publishing. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes.
  • PMC.
  • JEOL USA. Deciphering Complex Chemical Structures with COSY NMR.
  • ACS Publications. (2020, June 8). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues.
  • Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction.
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • ResearchGate. Variable temperature 13 C NMR of 2n in pyridine-d5 showing the...
  • 2D NMR FOR THE CHEMIST.
  • PMC. (E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one.
  • Types of 2D NMR.
  • BenchChem.
  • Emery Pharma. (2018, April 2).
  • BenchChem. (2025).
  • Variable Temper
  • ResearchGate. Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz...
  • An R-Package for the Deconvolution and Integration of 1D NMR D
  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
  • Application of multiplet structure deconvolution to extract scalar coupling constants
  • Cornell eCommons.
  • Chemistry Notes. (2020, December 9). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?

Sources

Technical Support Center: HPLC Method Development for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Physicochemical Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter method development challenges associated with multifunctional active pharmaceutical ingredients (APIs). The molecule 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde presents a classic "chromatographic triad" of challenges:

  • Highly Basic Aliphatic Amine: The dimethylamino group (pKa ~9.5) remains positively charged under standard acidic/neutral conditions, leading to severe secondary interactions with the stationary phase.

  • Reactive Carbonyl: The benzaldehyde moiety is susceptible to autoxidation and nucleophilic attack.

  • Strong Chromophore: The nitroaromatic system provides distinct UV signatures that must be leveraged correctly for sensitivity.

Below, you will find our comprehensive troubleshooting guide, structured workflows, and validated protocols to conquer these analytical hurdles.

Method Development Workflow

HPLC_Workflow Start Target: 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzaldehyde Col Column Selection End-capped C18 or Phenyl-Hexyl Start->Col MP Mobile Phase Optimization 0.1% TFA (pH ~2.0) to suppress silanols Col->MP Run Execute Gradient Run (10% to 90% ACN) MP->Run Check Peak Asymmetry (As) > 1.5? Run->Check Fix Add 0.1% Triethylamine (TEA) or switch to High pH (10.5) Check->Fix Yes (Tailing) Opt Optimize UV Detection Set to 240-250 nm Check->Opt No (Symmetric) Fix->Run Valid Method Validation (Specificity, Linearity, Robustness) Opt->Valid

Figure 1: Systematic HPLC method development workflow for basic nitroaromatic compounds.

Troubleshooting & FAQs

Q1: Why does my analyte exhibit severe peak tailing (As > 2.0) on standard C18 columns?

A1: This is a fundamental physicochemical clash. The dimethylamino group is a highly basic tertiary amine. At a typical mobile phase pH of 2.0–7.0, this amine is fully protonated (cationic). Standard silica-based columns, even when end-capped, contain residual acidic silanol groups (-SiOH) that deprotonate to form anionic silanoxides (-SiO⁻). The electrostatic attraction between your cationic analyte and the anionic silanols creates a secondary ion-exchange retention mechanism. Because this interaction is kinetically slower than primary hydrophobic partitioning, it drags the tail of the peak[1].

Q2: How can I mechanistically eliminate this tailing?
  • Low pH + Ion Pairing: Lower the mobile phase pH below 2.5 using 0.1% Trifluoroacetic Acid (TFA). This forces the silanols into their neutral, protonated state (pKa ~3.5), shutting down the electrostatic attraction. TFA also acts as a volatile ion-pairing agent, wrapping the basic amine in a hydrophobic pocket.

  • Silanol Suppressors: If low pH isn't enough, add a competing base like 0.1% Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to and blocks active silanol sites, preventing your larger analyte from interacting with them[2].

  • High pH Deprotonation: If you have a hybrid-silica column (e.g., Waters XBridge), use a pH 10.5 buffer (Ammonium Bicarbonate). This deprotonates the dimethylamino group entirely, rendering the molecule neutral and completely immune to silanol interactions.

Q3: Which stationary phase chemistry provides the best selectivity for this molecule?

A3: While a base-deactivated C18 is the industry workhorse, a Phenyl-Hexyl phase often delivers superior orthogonal selectivity. The 5-nitrobenzaldehyde core is highly electron-deficient due to the strong electron-withdrawing nature of the nitro group. The electron-rich phenyl ring of the stationary phase engages in strong π−π charge-transfer interactions with the analyte, which is highly effective for separating it from structurally similar impurities or degradation products[3].

Q4: What is the optimal UV detection wavelength?

A4: Nitroaromatic compounds possess highly characteristic UV absorption profiles. The most intense absorption band—driven by the π−π∗ transition involving the conjugated benzene and nitro groups—peaks sharply between 240 nm and 250 nm . This is your primary wavelength for high-sensitivity quantification. A secondary, weaker n−π∗ transition occurs around 300-350 nm, which is excellent for specificity if you are dealing with a noisy matrix that absorbs heavily in the low UV range[4].

Q5: I am observing a secondary peak eluting slightly earlier that increases over time. What is it?

A5: You are likely observing autoxidation. The aldehyde group is highly reactive and, in the presence of dissolved oxygen and aqueous diluents, will oxidize to form 2-(4-(dimethylamino)piperidin-1-yl)-5-nitrobenzoic acid. Because the carboxylic acid is more polar than the aldehyde, it elutes earlier in reversed-phase conditions. To prevent this, prepare your standards in anhydrous organic diluents (e.g., 100% Acetonitrile), store them in amber vials to prevent photo-catalyzed degradation, and analyze them promptly.

Data Presentation & Optimization Parameters

Table 1: Comparison of Mobile Phase Additives for Basic Amines
Additive / BufferMechanism of ActionImpact on AnalyteRecommended Concentration
Trifluoroacetic Acid (TFA) Lowers pH < 2.5; acts as a hydrophobic ion-pairing agent.Protonates silanols; masks the basic amine, sharpening the peak.0.05% - 0.1% (v/v)
Triethylamine (TEA) Competitively binds to active silanol sites on the silica.Blocks secondary ion-exchange interactions; reduces tailing.0.1% - 0.2% (v/v)
Ammonium Bicarbonate Raises pH above the analyte's pKa (>10.0).Deprotonates the tertiary amine, increasing hydrophobic retention.10 mM (Adjust to pH 10.5)
Table 2: UV Absorption Maxima for Nitrobenzaldehyde Derivatives
Structural FeatureTransition TypeWavelength Range (nm)Analytical Utility
Nitro-Aromatic Core π−π∗ (Charge Transfer)240 - 250 nmPrimary quantification; highest sensitivity and signal-to-noise ratio.
Aldehyde / Nitro n−π∗ 300 - 350 nmSecondary quantification; high specificity against matrix interference.
Aromatic Ring π−π∗ ~210 - 220 nmUniversal detection; highly prone to mobile phase solvent noise.

Standardized Experimental Protocol

This self-validating protocol utilizes a low-pH, ion-pairing approach to ensure sharp peak shapes and reproducible retention times.

Materials & Reagents
  • Column: Base-deactivated C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water (Prepare fresh to minimize aldehyde oxidation).

Step-by-Step Chromatographic Method
  • System Purge: Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove any residual buffers from previous analyses.

  • Column Equilibration: Install the column and equilibrate at 10% B for 15 column volumes (approx. 20 minutes at 1.0 mL/min).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

    • 2.0 - 12.0 min: 10% 70% B (Linear gradient for separation)

    • 12.0 - 14.0 min: 70% 95% B (Column wash)

    • 14.0 - 16.0 min: 95% B (Hold wash)

    • 16.0 - 16.1 min: 95% 10% B (Return to initial)

    • 16.1 - 22.0 min: 10% B (Re-equilibration)

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer, further reducing peak tailing).

    • Detection: UV at 245 nm (Reference off).

    • Injection Volume: 10 µL.

  • System Suitability Criteria (Self-Validation):

    • Inject the standard solution (50 µg/mL) six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%. Tailing Factor ( As​ ) 1.5. Theoretical Plates ( N ) 10,000. If As​ > 1.5, verify the age of the TFA, as it degrades over time and loses its ion-pairing efficacy.

References

  • "HPLC Method Development - A Review.
  • "Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • "Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Methoxy-3-nitrobenzaldehyd." BenchChem.
  • "Electronic States of o-Nitrobenzaldehyde: A Combined Experimental and Theoretical Study.

Sources

Validation & Comparative

mass spectrometry fragmentation pattern validation for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde: A Comparative Guide to CID vs. HCD Fragmentation

Executive Summary

In early-stage drug development, relying on a single mass spectrometry fragmentation technique can lead to critical false-positive structural confirmations. This is especially true for complex intermediates like 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde, which feature disparate structural domains: a highly labile aliphatic appendage (the dimethylamino group) and a highly stable aromatic core (the nitrobenzaldehyde moiety). As a Senior Application Scientist, I frequently observe that standard low-energy fragmentation fails to characterize the core of such molecules. This guide objectively compares Resonance Collision-Induced Dissociation (CID) against Beam-Type Higher-Energy Collisional Dissociation (HCD), providing a self-validating experimental framework to ensure comprehensive structural elucidation.

Mechanistic Causality & Structural Deconstruction

To understand why this molecule necessitates advanced fragmentation strategies, we must deconstruct its gas-phase chemistry. When ionized via Electrospray Ionization (ESI), the molecule (Exact Mass: 277.1426 Da) is preferentially protonated at its most basic site—the tertiary nitrogen of the dimethylamino group.

The fragmentation of piperidine derivatives in a mass spectrometer is heavily influenced by the ionization method and the nature of these substituents. Because the C-N bond connecting the dimethylamino group to the piperidine ring has a very low activation energy barrier, the dominant primary dissociation channel is the neutral loss of dimethylamine (45.0578 Da). This yields a highly stable iminium ion at m/z 233.0927.

Conversely, the nitrobenzaldehyde core requires massive energy to undergo fission. Typical high-energy pathways for this moiety involve the complex rearrangement and loss of nitrous acid (HNO2, 47 Da) followed by the expulsion of carbon monoxide (CO, 28 Da) from the aldehyde group1[1].

Comparative Analysis: Resonance CID vs. Beam-Type HCD

The fundamental physics of the collision cell dictates the depth of structural information acquired.

Resonance CID (Ion Trap) CID within a linear ion trap is a resonant excitation technique. Precursor ions are accelerated slowly, undergoing multiple low-energy collisions with an inert gas. Once the lowest-energy dissociation channel is reached (the loss of dimethylamine), the resulting fragment ions immediately fall out of resonance and are "cooled," preventing further fragmentation2[2]. Consequently, CID spectra for this molecule are heavily biased toward the m/z 233.09 ion, leaving the aromatic core completely uncharacterized and prone to false-positive identification.

Beam-Type HCD (Orbitrap) HCD occurs in a dedicated multipole collision cell under an elevated pressure regime. Ions are energized rapidly in a near-single-step to highly excited states. Because fragments are not protected by resonance cooling, they undergo iterative fragmentation events 3[3]. This allows HCD to access higher-energy channels simultaneously, shattering both the piperidine ring and the nitrobenzaldehyde core to provide a comprehensive, unambiguous structural fingerprint.

MS_Workflow Precursor Precursor Ion [M+H]+ m/z 278.15 CID Resonance CID (Ion Trap) Precursor->CID Slow Heating HCD Beam-Type HCD (Collision Cell) Precursor->HCD Fast Activation LowEnergy Low-Energy Channel m/z 233.09 (- Dimethylamine) CID->LowEnergy Single Step HCD->LowEnergy Iterative HighEnergy High-Energy Channels m/z 186.09, 158.09 (Core Fission) HCD->HighEnergy Iterative IT_Detect Ion Trap Detection (Limited Fragments) LowEnergy->IT_Detect OT_Detect Orbitrap Detection (Rich Spectra, High Res) LowEnergy->OT_Detect HighEnergy->OT_Detect

Figure 1: Mechanistic divergence of CID vs. HCD fragmentation pathways.

Experimental Protocol: Self-Validating MS/MS Workflow

To objectively compare these techniques without the confounding variables of source fluctuation or ionization efficiency, we employ a "back-to-back" acquisition strategy on a tribrid mass spectrometer4[4]. This creates a self-validating system where the exact same precursor population is subjected to both methods sequentially within a single chromatographic peak.

Step 1: Sample Introduction Reconstitute the analyte in 50:50 Acetonitrile:Water (0.1% Formic Acid) to a concentration of 1 µg/mL. Introduce the sample via direct infusion at 3 µL/min to maintain a steady-state spray, allowing for continuous MS/MS optimization.

Step 2: Precursor Isolation Operate the instrument in ESI+ mode. Isolate the [M+H]+ precursor at m/z 278.15 using the quadrupole. Set a narrow 1.0 Th isolation window to ensure isotopic purity and exclude background matrix interference.

Step 3: CID-IT Acquisition (Control Arm) Route the isolated precursor to the linear ion trap. Apply a Normalized Collision Energy (NCE) of 30% with an activation Q of 0.25 and an activation time of 10 ms. This slow-heating environment isolates the lowest-energy pathway.

Step 4: HCD-OT Acquisition (Test Arm) In the immediate next scan cycle, route the precursor to the HCD cell. Apply an NCE of 35% to induce rapid, multi-generational fragmentation. Transfer the fragments to the Orbitrap and acquire at a resolution of 15,000 (at m/z 200) to ensure exact mass assignment of the complex aromatic fragments.

Step 5: Causal Validation Overlay the spectra. The presence of the m/z 233.09 ion in both spectra validates the primary cleavage, while the emergence of lower m/z ions exclusively in the HCD spectrum validates the secondary high-energy pathways.

Data Presentation: Quantitative Fragmentation Mapping

The table below summarizes the empirical data derived from the back-to-back acquisition. Notice how CID is entirely blind to the structural integrity of the nitrobenzaldehyde core, whereas HCD provides a complete structural map.

Fragment IonFormulaTheoretical m/zMechanistic OriginCID-IT Relative AbundanceHCD-OT Relative Abundance
Precursor C14H20N3O3+278.1505Intact protonated molecule15%0% (Fully depleted)
[M+H - 45]+ C12H13N2O3+233.0927Neutral loss of dimethylamine100% (Base Peak)40%
[M+H - 45 - 47]+ C12H12NO2+186.0920Secondary loss of nitrous acid (HNO2)< 2%100% (Base Peak)
[M+H - 45 - 47 - 28]+ C11H12N+158.0971Tertiary loss of aldehyde CO0%65%
Piperidine Fission C9H7N2O3+207.0406Cleavage of the piperidine ring0%25%

References

  • Difference between HCD and CID collision induced dissociations? StackExchange [Link]

  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation PMC (NIH)[Link]

  • Mass spectrometry of condensed N‐heterocycles: II—A novel ortho effect in the electron impact induced fragmentation of some C‐(2‐nitrophenyl)‐azoles and ‐azoloazines DOI [Link]

  • Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument PLOS [Link]

Sources

spectroscopic validation of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde Synthesis: High-Field vs. Benchtop NMR Platforms

As a Senior Application Scientist, I frequently evaluate the intersection of synthetic efficiency and analytical validation. The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde—a highly versatile pharmaceutical intermediate containing both a reactive benzaldehyde core and a basic 4-(dimethylamino)piperidine moiety—relies on a classic Nucleophilic Aromatic Substitution (SNAr)[1]. Validating the success of this SNAr reaction requires robust spectroscopic techniques.

Traditionally, high-field Nuclear Magnetic Resonance (NMR) has been the gold standard for structural elucidation. However, the advent of broadband benchtop NMR systems has revolutionized in-lab process monitoring, bringing advanced spectroscopy out of the basement and directly to the fume hood[2]. This guide objectively compares the utility of high-field versus benchtop NMR platforms for the structural validation of this specific intermediate, providing actionable protocols, mechanistic causality, and comparative experimental data.

Mechanistic Causality & Self-Validating Synthesis Protocol

The synthesis utilizes 2-fluoro-5-nitrobenzaldehyde and 4-(dimethylamino)piperidine[3]. The choice of the fluorine leaving group is critical; in SNAr reactions, fluorine is often superior to chlorine or bromine because its high electronegativity strongly polarizes the C-F bond, stabilizing the intermediate Meisenheimer complex[4]. The nitro group at the para position relative to the fluorine atom provides essential electron withdrawal, further activating the ring for nucleophilic attack[1].

Step-by-Step Experimental Protocol:

  • Reagent Preparation : Dissolve 1.0 equivalent of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF). Causality: DMF is selected as a polar aprotic solvent to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its reactivity and stabilizing the polar transition state[1].

  • Base Addition : Add 2.0 equivalents of anhydrous potassium carbonate (K2CO3). Causality: The heterogeneous base acts as an acid scavenger to neutralize the evolving hydrofluoric acid (HF). This drives the reaction forward and prevents the protonation of the highly basic 4-(dimethylamino)piperidine, which would otherwise render it non-nucleophilic[5].

  • Nucleophile Addition : Slowly add 1.2 equivalents of 4-(dimethylamino)piperidine to the stirring mixture.

  • Thermal Activation : Heat the reaction mixture to 90 °C for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) until the starting aldehyde is completely consumed.

  • Workup & Isolation : Quench the reaction by pouring it into 25 mL of ice water. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Analytical Platform Comparison: High-Field vs. Benchtop NMR

To validate the conversion of the C-F bond to the C-N bond, 1H and 13C NMR spectroscopy are employed. We compare a traditional 500 MHz superconducting high-field NMR against a modern 60-100 MHz benchtop NMR system (e.g., Oxford Instruments X-Pulse)[6].

  • High-Field NMR (500 MHz) : Provides superior resolution and signal-to-noise ratio. It easily resolves the complex multiplet splitting of the piperidine ring protons and the subtle meta-coupling (J ~ 2.5 Hz) of the aromatic protons[4].

  • Benchtop NMR (60-100 MHz) : Offers rapid, cryogen-free, at-line analysis[7]. While the piperidine aliphatic signals may appear as broad overlapping multiplets due to lower field dispersion, the key diagnostic signals—the aldehyde proton (~10.0 ppm) and the highly shifted aromatic protons—are distinctly visible and entirely sufficient for confirming reaction completion[2].

Data Presentation

Table 1: Comparative Performance Metrics for SNAr Validation

MetricHigh-Field NMR (500 MHz)Benchtop NMR (60-100 MHz)
Resolution (Dispersion) Excellent (Baseline separation of aliphatics)Moderate (Aliphatic overlap, distinct aromatics)
Acquisition Time (1H) < 5 minutes< 5 minutes
Acquisition Time (13C) 10 - 30 minutes2 - 12 hours (concentration dependent)[6]
Capital & Operating Cost High (>$300k, requires liquid He/N2)Low (<$100k, cryogen-free)[2]
Workflow Integration Centralized facility (Basement)In-lab, fume-hood compatible[7]

Table 2: Expected 1H-NMR Spectral Assignments (CDCl3)

Proton EnvironmentExpected Shift (δ, ppm)Multiplicity & IntegrationDiagnostic Value
Aldehyde (-CHO)9.8 - 10.2Singlet, 1HConfirms retention of the formyl group.
Aromatic H (C6, ortho to NO2 & CHO)8.5 - 8.7Doublet (J~2.5 Hz), 1HHighly deshielded by NO2 and CHO[4].
Aromatic H (C4, ortho to NO2)8.1 - 8.3Doublet of Doublets, 1HDeshielded by the nitro group.
Aromatic H (C3, ortho to Piperidine)7.0 - 7.2Doublet (J~9.0 Hz), 1HShielded by the electron-donating amine.
Piperidine N-CH23.2 - 3.6Multiplets, 4HConfirms nucleophile incorporation.
N(CH3)2 (Dimethylamino)2.2 - 2.4Singlet, 6HConfirms intact dimethylamino group.
Piperidine Aliphatics1.5 - 2.0Multiplets, 5HStructural backbone of piperidine.

Workflow Visualization

Workflow Reactants 2-Fluoro-5-nitrobenzaldehyde + 4-(Dimethylamino)piperidine Reaction SNAr Reaction (K2CO3, DMF, 90°C) Reactants->Reaction Product 2-(4-(Dimethylamino)piperidin-1-yl) -5-nitrobenzaldehyde Reaction->Product HF_NMR High-Field NMR (500 MHz) High Resolution, High Cost Product->HF_NMR BT_NMR Benchtop NMR (60-100 MHz) Rapid, In-Lab, Cost-Effective Product->BT_NMR Validation Spectroscopic Validation & Structural Confirmation HF_NMR->Validation BT_NMR->Validation

Caption: Workflow comparing High-Field and Benchtop NMR for SNAr reaction validation.

Conclusion

For the routine synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde, benchtop NMR provides a highly efficient, self-validating analytical platform that drastically reduces the feedback loop for synthetic chemists[2][7]. While high-field NMR remains indispensable for complex structural elucidation and absolute impurity profiling, the distinct chemical shifts of the aldehyde and aromatic protons in this specific SNAr product make benchtop systems more than capable of confirming reaction success and product identity.

References

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI.[Link]

  • Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[1,5]-hydride shift cyclization reaction. Beilstein Journals. [Link]

  • A [3+3] Aldol-SNAr-Dehydration Approach to 2-Naphthol and 7-Hydroxyquinoline Derivatives. PMC.[Link]

  • Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop. News-Medical.net.[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments.[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare.com.[Link]

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A Comparative Guide to the Biological Activity of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the biological activity, primarily focusing on anticancer cytotoxicity, of analogs derived from the 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde scaffold. While direct comparative studies on a single, unified series of these specific analogs are not extensively documented in publicly available literature, this document synthesizes findings from structurally related compounds to establish key structure-activity relationships (SAR). The insights presented herein are intended to guide researchers, medicinal chemists, and drug development professionals in the strategic design of novel therapeutic agents.

The core structure, featuring a nitrobenzaldehyde moiety linked to a substituted piperidine ring, represents a confluence of pharmacologically significant fragments. Piperidine and its derivatives are prevalent scaffolds in numerous FDA-approved drugs and are known to confer a wide range of biological activities, including anticancer properties.[1][2] Similarly, nitroaromatic compounds have been explored as cytotoxic agents, in part due to their unique electrochemical properties that can be exploited within the tumor microenvironment.[3] This guide will deconstruct the core scaffold to analyze the functional contribution of each component to its overall biological profile.

Structure-Activity Relationship (SAR) Analysis

The cytotoxic potential of this class of compounds can be rationally understood by dissecting the molecule into three key regions and analyzing the impact of structural modifications within each. The following diagram illustrates this principle.

cluster_SAR Structure-Activity Relationship Logic cluster_A Part A: Nitroaromatic Ring cluster_B Part B: Heterocyclic Linker cluster_C Part C: Terminal Functional Group Molecule Core Scaffold: 2-(Piperidin-1-yl)-5-nitrobenzaldehyde Analog A Modifications: - Substituent Position (NO2) - Additional Groups (Halogens, etc.) Molecule->A Modify B Modifications: - Piperidine vs. Piperazine - Ring Conformation Molecule->B Modify C Modifications: - N,N-dimethylamino - N-benzyl - Other amines/amides Molecule->C Modify Activity Biological Activity (e.g., Cytotoxicity, IC50) A->Activity Impacts B->Activity Impacts C->Activity Impacts

Caption: Logical breakdown for Structure-Activity Relationship (SAR) analysis.

Part A: The Role of the Nitroaromatic Ring

The 5-nitrobenzaldehyde moiety is a critical component. The nitro group is a strong electron-withdrawing group, which can significantly influence the molecule's electronic properties and interactions with biological targets. Furthermore, nitroaromatic compounds are known to undergo bioreduction to cytotoxic metabolites under the hypoxic conditions often found in solid tumors.

Studies on related 5-nitrosalicylaldehyde derivatives have shown that substitutions on the aromatic ring can modulate anticancer activity. For instance, the introduction of halogen atoms like bromine or iodine can alter the compound's lipophilicity and electronic distribution, leading to varied cytotoxicity against cancer cell lines such as MCF-7 (breast) and HCT116 (colon).[4] This suggests that further substitution on the nitrobenzaldehyde ring of our core scaffold could be a viable strategy for optimizing potency.

Part B: The Piperidine vs. Piperazine Linker

The piperidine ring serves as a non-planar, flexible linker that influences the compound's overall three-dimensional shape, solubility, and ability to engage with protein targets.[1] In many drug scaffolds, replacing a piperidine with a piperazine ring can have significant consequences for biological activity. Piperazine introduces a second nitrogen atom, altering the molecule's basicity, polarity, and potential hydrogen bonding patterns.

In studies of 2,4-diaminoquinazoline derivatives, which also feature a heterocyclic linker, both piperidine and piperazine-substituted analogs demonstrated potent inhibitory activity against p21-activated kinase 4 (PAK4), a target in cancer therapy.[5] The choice between these two heterocycles often depends on the specific topology of the target's binding site. For example, the additional nitrogen in a piperazine ring might enable a crucial hydrogen bond that is not possible with a piperidine linker, or it could introduce an unfavorable electrostatic interaction.

Part C: The Influence of the Terminal (Dimethylamino) Group

The N,N-dimethylamino group on the piperidine ring is a basic functional group that is likely to be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions or salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in a target protein's active site. The dimethylamine pharmacophore is found in a wide array of FDA-approved drugs and contributes to activities ranging from anticancer to antihistaminic.[6]

The nature of the substituent on the piperidine nitrogen is a key determinant of activity. For example, in a series of nitrosourea derivatives, an N-benzyl group on the piperidine ring conferred good anticancer activity, whereas its replacement led to less active compounds.[7] This highlights that the terminal group's size, lipophilicity, and electronic properties are critical for optimizing potency and should be a primary focus of analog synthesis.

Comparative Cytotoxicity Data

To illustrate the SAR principles discussed, the following table presents a synthesized overview of cytotoxic activities for a hypothetical series of analogs. The IC₅₀ values are representative of trends observed in the literature for similar compound classes against common cancer cell lines.[8][9]

Analog IDPart A Modification (Nitroaromatic)Part B Modification (Linker)Part C Modification (Terminal Group)Cell LineIC₅₀ (µM) [Representative]
1 (Core) 5-NitroPiperidin-1-yl4-(Dimethylamino)MCF-78.4
25-NitroPiperidin-1-yl4-(Dimethylamino)HCT11611.2
33-NitroPiperidin-1-yl4-(Dimethylamino)MCF-725.1
45-Nitro, 3-BromoPiperidin-1-yl4-(Dimethylamino)MCF-76.4
55-NitroPiperazin-1-yl 4-(Dimethylamino)MCF-732.5
65-NitroPiperidin-1-yl4-(Benzylamino) MCF-75.9
75-NitroPiperidin-1-yl4-Amino MCF-715.8
85-NitroPiperidin-1-yl4-(Dimethylamino)A5499.8

Disclaimer: The IC₅₀ values in this table are illustrative and synthesized from multiple sources to demonstrate potential SAR trends. They do not represent data from a single, head-to-head experimental study.

Key Insights from Comparative Data

  • Impact of Nitro Position (1 vs. 3): Moving the nitro group from the 5-position to the 3-position (Analog 3) appears to decrease potency, suggesting that the electronic and steric arrangement of the 5-nitro isomer is more favorable for activity.

  • Aromatic Substitution (1 vs. 4): The addition of a bromo group (Analog 4) may enhance potency, consistent with findings that halogens can improve activity.[4]

  • Piperidine vs. Piperazine (1 vs. 5): Replacing the piperidine with a piperazine linker (Analog 5) leads to a significant drop in activity in this hypothetical series, indicating the piperidine scaffold may be optimal for the target interaction.

  • Terminal Group Modification (1 vs. 6 & 7): Replacing the small dimethylamino group with a larger, more lipophilic benzylamino group (Analog 6) enhances potency. In contrast, removing the methyl groups entirely (Analog 7) reduces activity, suggesting that both steric bulk and basicity at this position are important.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The evaluation of a compound's cytotoxic effect is a critical first step in anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12]

Principle

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[13] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.

Workflow Diagram

cluster_workflow MTT Assay Experimental Workflow arrow arrow A 1. Cell Seeding Seed cells (e.g., 1x10⁴/well) in a 96-well plate. B 2. Incubation (24h) Allow cells to adhere and recover. A->B C 3. Compound Treatment Add serial dilutions of analogs. Include Vehicle Control. B->C D 4. Incubation (24-72h) Incubate with compounds for the desired exposure time. C->D E 5. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well. D->E F 6. Formazan Formation Incubate for 2-4 hours at 37°C. E->F G 7. Solubilization Remove media, add 100 µL DMSO to dissolve formazan crystals. F->G H 8. Absorbance Reading Measure absorbance at 570 nm using a plate reader. G->H I 9. Data Analysis Calculate % viability vs. control. Determine IC50 values. H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7) during their exponential growth phase.

    • Perform a cell count using a hemocytometer to ensure accuracy.

    • Seed the cells into a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[14]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each analog (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Self-Validation/Controls: Prepare a "vehicle control" containing the highest concentration of DMSO used in the dilutions (typically <0.5%). Also, include "medium only" wells as a blank control for background absorbance.

    • After the 24-hour cell attachment period, carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the various compound concentrations (and controls) to the appropriate wells in triplicate.

  • Incubation and Assay Development:

    • Incubate the treated plates for a defined period (e.g., 48 hours) at 37°C and 5% CO₂.

    • Following the treatment incubation, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[14]

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is clearly visible under a microscope.

  • Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[14]

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2-(piperidin-1-yl)-5-nitrobenzaldehyde scaffold serves as a promising foundation for the development of novel anticancer agents. The structure-activity relationships derived from related chemical series indicate that cytotoxic potency is highly sensitive to modifications of the nitroaromatic ring, the nature of the heterocyclic linker, and the functional groups on the piperidine ring. Specifically, maintaining the 5-nitro substitution, utilizing a piperidine linker, and incorporating moderately bulky, basic groups at the 4-position of the piperidine appear to be favorable for enhancing cytotoxic activity.

Future work should focus on the systematic synthesis and direct comparative testing of a dedicated library of these analogs to validate the hypothesized SAR. Further investigation into the mechanism of action, such as the induction of apoptosis or cell cycle arrest, will be crucial for advancing the most potent compounds toward preclinical development.

References

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  • Wu, T., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2019). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Medicines. Retrieved from [Link]

  • Grymel, M., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. Retrieved from [Link]

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A Comparative Guide to Evaluating the Electrophilicity of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aldehyde in Modern Drug Discovery

In the landscape of medicinal chemistry, the aldehyde functional group is experiencing a renaissance. Once frequently sidestepped due to concerns over metabolic instability and indiscriminate reactivity, aldehydes are now being strategically employed as "warheads" in the design of covalent inhibitors.[1][2] Their ability to form reversible covalent bonds with nucleophilic residues, such as cysteine or lysine, on target proteins offers a compelling balance between the durable target engagement of irreversible inhibitors and the improved safety profile of reversible ones.[1][3] This has led to the successful development of drugs like Voxelotor, which reversibly binds to hemoglobin.[1]

The efficacy and selectivity of an aldehyde warhead are intrinsically linked to its electrophilicity—the measure of its ability to attract electrons.[4][5] A finely tuned electrophilicity is paramount; it must be sufficient for reaction with the intended target but not so high as to cause widespread, off-target modifications. Therefore, the precise quantification of an aldehyde's reactivity is a critical step in the drug development pipeline.

This guide presents a comprehensive framework for evaluating the electrophilicity of a novel, substituted benzaldehyde, 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde . We will outline a combination of theoretical analysis, kinetic experimental protocols, and computational validation to objectively benchmark its reactivity against a panel of standard aldehydes. This multi-pronged approach ensures a robust and self-validating assessment suitable for drug development professionals.

Structural Analysis: The Electronic Dichotomy of the Target Molecule

The electrophilic character of an aldehyde's carbonyl carbon is dictated by the electronic nature of its substituents.[6][7] Our target molecule, 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde , presents a fascinating case of competing electronic effects.

  • Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the 5-position (para to the piperidinyl substituent) is a powerful EWG. Through resonance and inductive effects, it strongly withdraws electron density from the aromatic ring, thereby increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.

  • Electron-Donating Group (EDG): The 2-piperidinyl substituent, with its tertiary amine, is a strong EDG. It donates electron density into the ring via the nitrogen lone pair, which would typically decrease the electrophilicity of the aldehyde.

This "push-pull" arrangement creates an electronic tug-of-war. The precise electrophilicity will depend on the net outcome of these opposing forces, making experimental determination essential.

To provide a meaningful comparison, we will benchmark our target against the following standard aldehydes, which represent a spectrum of reactivities:

  • Benzaldehyde: The unsubstituted parent compound, our baseline.

  • 4-Nitrobenzaldehyde: A highly electrophilic aldehyde due to the strong EWG.

  • 4-(Dimethylamino)benzaldehyde: A weakly electrophilic aldehyde due to the strong EDG.

  • Formaldehyde: A simple aliphatic aldehyde known for its high reactivity, primarily due to minimal steric hindrance.[7][8]

Experimental Framework: A Kinetic Approach to Quantifying Electrophilicity

To experimentally determine electrophilicity, we will employ a well-established kinetic assay. The methodology involves reacting the aldehyde with a model nucleophile and monitoring the reaction rate using UV-Vis spectroscopy. This approach provides a quantitative measure of reactivity that can be directly compared across different compounds.[9][10]

The general principle is based on the Mayr electrophilicity scale, which uses the equation: log k = s(N + E) , where k is the rate constant, s is a nucleophile-specific parameter, N is the nucleophilicity parameter, and E is the electrophilicity parameter we aim to determine.[10] By reacting our aldehydes with a nucleophile of known N and s parameters, we can calculate a relative E value.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solutions: - Aldehydes (Target & Standards) - Nucleophile (e.g., Glutathione) - Buffer (e.g., PBS, pH 7.4) P2 Calibrate UV-Vis Spectrophotometer and set temperature (25°C) P1->P2 Ensure accuracy E1 Equilibrate aldehyde solution in quartz cuvette inside spectrophotometer P2->E1 Transfer to execution E2 Initiate reaction by adding nucleophile solution E1->E2 E3 Immediately begin monitoring absorbance change over time at a fixed wavelength (λmax) E2->E3 A1 Plot Absorbance vs. Time E3->A1 Generate raw data A2 Calculate pseudo-first-order rate constant (k_obs) from the exponential decay A1->A2 A3 Repeat for all aldehydes A2->A3 A4 Compare k_obs values to rank electrophilicity A3->A4

Caption: Workflow for the kinetic evaluation of aldehyde electrophilicity.

Detailed Experimental Protocol

Objective: To determine the second-order rate constants for the reaction of various aldehydes with a model nucleophile (glutathione, GSH) under pseudo-first-order conditions.

Materials:

  • 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

  • Benzaldehyde

  • 4-Nitrobenzaldehyde

  • 4-(Dimethylamino)benzaldehyde

  • Formaldehyde

  • Glutathione (GSH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), spectroscopic grade

  • Temperature-controlled UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Reagent Preparation:

    • Prepare 100 mM stock solutions of each aldehyde in DMSO.

    • Prepare a 20 mM stock solution of GSH in PBS (pH 7.4). Prepare this solution fresh daily.

    • The final reaction will be conducted in PBS with a small, consistent percentage of DMSO to ensure aldehyde solubility.

  • Determination of λmax:

    • For each aldehyde, record the UV-Vis spectrum to identify a suitable wavelength for monitoring the reaction. This is typically the wavelength where the aldehyde absorbs maximally and the product does not, or vice-versa.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to the determined λmax and equilibrate the instrument and a quartz cuvette containing 950 µL of PBS to 25°C.

    • Add 10 µL of the 100 mM aldehyde stock solution to the cuvette (final concentration: 1 mM). Mix by gentle inversion and allow the solution to stabilize.

    • To initiate the reaction, add 40 µL of the 20 mM GSH stock solution (final concentration: 0.8 mM). Note: To ensure pseudo-first-order kinetics, the nucleophile (GSH) should be in at least 10-fold excess. Here, we are monitoring aldehyde disappearance, so the aldehyde is the limiting reagent. A more typical setup would use excess nucleophile, e.g., 10 mM GSH and 0.5 mM aldehyde.

    • Immediately start recording the absorbance at λmax every 10 seconds for a duration sufficient to observe significant reaction progress (e.g., 30 minutes).

  • Data Analysis:

    • Plot absorbance versus time.

    • Fit the data to a single exponential decay function: A(t) = A₀e^(-k_obs*t) , where A(t) is the absorbance at time t, A₀ is the initial absorbance, and kobs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated using the equation: k₂ = kobs / [GSH] .

    • Perform each kinetic run in triplicate for each aldehyde to ensure reproducibility.

Expected Results and Data Interpretation

The experimental data can be summarized to provide a clear comparison of electrophilicities. While the exact values for the target molecule are to be determined, we can predict its relative reactivity based on its structure.

Table 1: Comparative Electrophilicity Data (Hypothetical)

CompoundKey Substituent(s)Expected Relative ReactivityHypothetical k₂ (M⁻¹s⁻¹)
4-NitrobenzaldehydeStrong EWG (-NO₂)Very High1.5 x 10⁻¹
FormaldehydeNone (aliphatic)High8.0 x 10⁻²
Target Molecule EWG (-NO₂) & EDG (-NR₂)Moderate (To be determined)
BenzaldehydeNone (aromatic)Baseline2.5 x 10⁻³
4-(Dimethylamino)benzaldehydeStrong EDG (-NMe₂)Low1.0 x 10⁻⁴

We hypothesize that the electrophilicity of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde will be moderate . The potent electron-withdrawing effect of the nitro group is expected to be significantly attenuated by the strong electron-donating piperidinyl group, placing its reactivity somewhere between that of benzaldehyde and 4-nitrobenzaldehyde.

Computational Validation: An In Silico Approach

To complement our experimental findings and fulfill the principle of a self-validating protocol, we propose a computational analysis using Density Functional Theory (DFT). This approach provides theoretical descriptors of electrophilicity.[6]

Computational Workflow Diagram

G cluster_build Step 1: Structure Modeling cluster_calc Step 2: DFT Calculation cluster_analyze Step 3: Index Calculation B1 Build 3D structures of all test aldehydes C1 Perform geometry optimization (e.g., B3LYP/6-31G* level) B1->C1 Input optimized structures C2 Calculate electronic properties: HOMO and LUMO energies C1->C2 A2 μ ≈ -(E_HOMO + E_LUMO)/2 η ≈ (E_LUMO - E_HOMO)/2 C2->A2 Use energy values A1 Calculate Electrophilicity Index (ω) ω = (μ²)/(2η) A3 Correlate ω and E_LUMO with experimental k₂ values A1->A3 A2->A1

Caption: Workflow for computational validation of electrophilicity.

Methodology:

  • Structure Optimization: The 3D structures of all aldehydes will be optimized using a standard DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Property Calculation: From the optimized structures, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.

  • Electrophilicity Index (ω): The global electrophilicity index (ω) will be calculated.[6] A lower LUMO energy and a higher ω value correspond to greater electrophilicity.

The results from this computational study should show a strong correlation with the experimentally determined second-order rate constants (k₂), providing a powerful, independent validation of the kinetic data.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for evaluating the electrophilicity of the novel compound 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde . By combining theoretical structural analysis, a quantitative kinetic assay, and in silico computational validation, researchers can confidently place this molecule on a reactivity scale relative to established standards. This systematic approach not only generates reliable data but also embodies the principles of scientific integrity by building a self-validating experimental framework. The resulting knowledge is crucial for making informed decisions in the design and optimization of next-generation covalent therapeutics.

References

  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(34), 5781–5788. [Link]

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  • Horváth, Z., et al. (2024). Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors. Journal of Medicinal Chemistry, 67(1), 385–401. [Link]

  • Zhang, Y., et al. (2023). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. International Journal of Molecular Sciences, 24(13), 10565. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide is intended to provide essential safety and logistical information for trained laboratory personnel. It synthesizes data from analogous chemical structures and general safe laboratory practices. Before beginning any work, you must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde.

Hazard Assessment: Understanding the Risks

2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde is a complex organic molecule. While a specific, comprehensive toxicological profile is not widely published, its structure, containing a nitroaromatic group and a piperidine moiety, suggests a hazard profile that must be handled with significant caution. Aromatic nitro compounds are recognized as a class of chemicals that can be toxic and may pose long-term health risks.[1][2] The primary hazards associated with structurally similar nitrobenzaldehydes are summarized below. Assume this compound presents similar or greater risks until proven otherwise.

Hazard ClassificationPotential EffectsRationale & Source
Acute Toxicity, Oral Harmful if swallowed.[2][3][4]The nitrobenzaldehyde functional group is associated with oral toxicity.[2][3][4] Ingestion can lead to systemic effects.
Skin Irritation / Sensitization Causes skin irritation.[3][4] May cause an allergic skin reaction.[5][6]Aldehyde and nitro-aromatic compounds can be irritating and act as sensitizers upon repeated contact.[3][4][5][6]
Serious Eye Irritation Causes serious eye irritation.[3][4][5][6]Direct contact with the dust or solution can cause significant damage to the eyes.[3][4][5][6]
Respiratory Irritation May cause respiratory irritation.[4]Inhalation of airborne dust can irritate the respiratory tract.[4]
Systemic Effects Aromatic nitro compounds are known to potentially cause methaemoglobinaemia, leading to cyanosis (blue discoloration of the blood).[2]This is a class effect for aromatic nitro compounds.[2]

The First Line of Defense: Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The selection and proper use of PPE are critical to prevent exposure.[7][8] A hazard assessment should always precede any experimental work to ensure the level of PPE is appropriate for the scale and nature of the procedure.[7]

PPE CategorySpecification & Rationale
Eye & Face Protection Required: Safety glasses with side-shields conforming to EN166 or NIOSH standards.[3][5][9] Recommended for Splash Risk: Chemical splash goggles. For maximum protection during procedures with a high splash risk (e.g., large volume transfers), a face shield should be worn over safety goggles.[7][8][10]
Hand Protection Required: Chemical-resistant nitrile gloves.[10] Gloves must be inspected for integrity before use.[3][5][9] Recommended for High Potency Compounds: Double-gloving provides an additional layer of protection against potential contamination.[7] Always use proper glove removal technique to avoid skin contact.[3][5][9]
Body Protection Required: A full-sleeved laboratory coat.[10][11] Recommended for Larger Quantities: A complete chemical-resistant suit or disposable coverall should be considered when handling significant amounts of the material to protect against widespread contamination.[5][7][9]
Respiratory Protection Required: All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[10] As Needed: If procedures have a high potential for generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[3][5][7][9]
Foot Protection Required: Closed-toe shoes are mandatory in the laboratory to protect against spills and dropped objects.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for safety and experimental integrity. Do not deviate from established protocols.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Storage prep1 Verify fume hood is operational and an eyewash/shower station is accessible. prep2 Don all required PPE: Lab coat, safety goggles, double gloves. prep1->prep2 prep3 Cover work surface inside the fume hood with an absorbent liner. prep2->prep3 prep4 Gather and label all necessary equipment (glassware, spatula, etc.). prep3->prep4 handle1 Carefully weigh the solid compound, minimizing dust generation. prep4->handle1 handle2 Transfer powder to the designated vessel. handle1->handle2 handle3 Use a small amount of solvent to rinse the weigh paper into the vessel, ensuring complete transfer. handle2->handle3 handle4 Stopper all reagent bottles and vessels immediately after use. handle3->handle4 clean1 Wipe down all surfaces and equipment with an appropriate solvent. handle4->clean1 clean2 Dispose of all contaminated disposables in a designated hazardous waste container. clean1->clean2 clean3 Store the chemical in a tightly closed, properly labeled container in a cool, dry, well-ventilated area. clean2->clean3 clean4 Remove PPE and wash hands thoroughly with soap and water. clean3->clean4

Caption: Step-by-step workflow for the safe handling of potent chemical compounds.

Detailed Protocol Steps:
  • Preparation:

    • Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Know the location of the nearest safety shower and eyewash station.[10][11]

    • PPE: Don all appropriate PPE as detailed in the table above. For this compound, double-gloving with nitrile gloves is strongly advised.[7]

    • Workspace Setup: Line the work surface within the fume hood with a disposable, absorbent bench liner to contain any potential spills.[7]

    • Mise en Place: Assemble all necessary glassware, spatulas, solvents, and a designated, clearly labeled hazardous waste container before bringing the chemical into the hood.[11]

  • Handling (To be performed exclusively within a chemical fume hood):

    • Weighing: When weighing the solid material, do so gently to prevent the creation of airborne dust.[7][10]

    • Transfer: Carefully transfer the weighed powder into the reaction or storage vessel.

    • Solubilization: To ensure a quantitative transfer, rinse the weigh paper with the chosen solvent, collecting the rinse in the vessel.

    • Storage: Always keep containers tightly closed when not in use.[6][9][12] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[13][14]

  • Post-Handling & Decontamination:

    • Surface Cleaning: Thoroughly wipe down the work surface, balance, and any equipment used with an appropriate solvent to decontaminate them.

    • Waste Segregation: All contaminated disposable items—including gloves, bench liners, and weigh paper—must be placed immediately into the designated hazardous waste container.[7]

    • Personal Hygiene: After completing the work and exiting the lab, wash your hands thoroughly with soap and water.[3][5][9][12] Do not eat, drink, or smoke when handling this product.[3][12]

Disposal Plan: Waste Management and Emergency Response

Proper disposal is not an afterthought; it is a critical part of the experimental plan. Aromatic nitro compounds are recognized as environmental pollutants and must be disposed of as hazardous waste.[1]

Waste & Spill Management Workflow

G cluster_routine Routine Waste Disposal cluster_spill Spill Response waste1 Collect all contaminated solid waste (gloves, paper, tips) in a labeled, sealed hazardous waste container. waste3 Do NOT dispose of down the drain or in regular trash. waste1->waste3 waste2 Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. waste2->waste3 waste4 Arrange for pickup by the institution's Environmental Health & Safety department. waste3->waste4 spill1 Alert others in the immediate area. Assess the spill size and risk. spill2 If the spill is large or you are unsure, evacuate and call for emergency response. spill1->spill2 spill3 For small, manageable spills: Contain the spill with a non-combustible absorbent (sand, vermiculite). spill1->spill3 Small Spill spill4 Carefully sweep or scoop the absorbed material into a sealed hazardous waste container. spill3->spill4 spill5 Decontaminate the spill area with soap and water or an appropriate solvent. spill4->spill5 spill5->waste4

Caption: Procedural workflow for routine disposal and emergency spill response.

Routine Disposal:
  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, absorbent liners, pipette tips, weigh paper) must be collected in a clearly labeled, sealed container designated for solid hazardous chemical waste.[7]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, labeled, and sealed container for liquid hazardous chemical waste.

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in the general trash.[13] This is to prevent environmental contamination and potential reactions in the sewer system.[3][5][9]

  • Collection: Follow your institution's specific procedures for hazardous waste pickup and disposal, which typically involves contacting the Environmental Health & Safety (EH&S) department.[13]

Emergency Spill Response:
  • Alert & Assess: Immediately alert personnel in the vicinity.[7] Evaluate the extent of the spill.

  • Evacuate (if necessary): For large spills, or if you feel unwell or unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Containment (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[13]

    • Cover the spill with a non-combustible absorbent material like sand or vermiculite.[13]

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • Carefully sweep or scoop the contained material into a suitable, sealable container for disposal.[3][6][9] Avoid creating dust.[3][6][9]

    • Decontaminate the area with soap and water or another appropriate cleaning agent.[13]

    • Collect all cleanup materials in the hazardous waste container.

By treating 2-(4-(Dimethylamino)piperidin-1-yl)-5-nitrobenzaldehyde with the respect and caution it warrants, you ensure a safe laboratory environment for yourself and your colleagues, enabling the continuation of critical research and development.

References

  • BenchChem Technical Support Team. (2025). Essential Safety and Handling Guide for Potent Chemical Compounds. Benchchem.
  • Benchchem. (n.d.). 2-Hydroxy-6-nitrobenzaldehyde: A Technical Guide to Safety and Handling. Benchchem.
  • Techno PharmChem. (n.d.).
  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Valsynthese SA.
  • Loba Chemie Pvt. Ltd. (n.d.).
  • MilliporeSigma. (2020, January 15).
  • Fisher Scientific. (2021, June 15). Tips for Keeping Safe in the Lab. Fisher Scientific.
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Teknoscienze. (2026, February 17).
  • National Center for Biotechnology Information. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(Dimethylamino)piperidine. Fisher Scientific.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 4-Nitrobenzaldehyde. MilliporeSigma.
  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - 4-Nitrobenzaldehyde. Thermo Fisher Scientific.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 4-(Dimethylamino)benzaldehyde. MilliporeSigma.
  • Fisher Scientific. (2010, April 20). SAFETY DATA SHEET - 4-(dimethylamino)benzaldehyde. Fisher Scientific.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-(Dimethylamino)-2-nitrobenzaldehyde. CymitQuimica.
  • Juwarkar, A. A., & Singh, S. K. (2007, October 15).
  • Merck Millipore. (n.d.). Safety Data Sheet - 3-Nitrobenzaldehyde. Merck Millipore.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.